molecular formula C6H3Br3O B2522849 3,4,5-Tribromophenol CAS No. 116434-90-3; 25376-38-9

3,4,5-Tribromophenol

Cat. No.: B2522849
CAS No.: 116434-90-3; 25376-38-9
M. Wt: 330.801
InChI Key: KAVNMOZXRFSVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Tribromophenol (CAS: 25376-38-9 ) is a brominated phenolic compound supplied as a high-purity Certified Reference Material (CRM) for use in analytical and research laboratories . This compound is presented as a solution in toluene at a concentration of 100 µg/mL, ensuring convenience and accuracy for volumetric measurements . Brominated phenols as a chemical class are of significant research interest due to their dual origin; they are formed both from anthropogenic activities and through natural biosynthesis in marine environments . While the more common isomer 2,4,6-Tribromophenol is widely studied as an intermediate in flame retardant synthesis and a degradation product of other brominated flame retardants like Tetrabromobisphenol A (TBBPA) , this compound serves as a vital analytical standard. Researchers use it for accurate identification and quantification in environmental sampling, fate and transport studies, and toxicological investigations . Its primary research value lies in helping scientists understand the environmental behavior, exposure pathways, and potential ecological impacts of brominated phenolic contaminants (BPCs) . These compounds can be formed through abiotic processes, such as the oxidation of phenol in the presence of bromide ions catalyzed by natural manganese oxides, highlighting a potentially significant environmental formation pathway . Proper handling procedures are essential. This product is highly flammable, harmful if swallowed, and may cause skin and respiratory irritation . It is critical to use personal protective equipment and work in a well-ventilated area. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVNMOZXRFSVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116434-90-3
Record name 3,4,5-tribromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4,5-Tribromophenol: Technical Guide to Synthesis, Properties, and Structural Utility

[1]

Part 1: Executive Summary & Isomeric Distinction

In the landscape of halogenated phenols, 3,4,5-Tribromophenol (3,4,5-TBP) represents a chemically distinct and synthetically challenging isomer compared to its ubiquitous counterpart, 2,4,6-Tribromophenol .[1] While the 2,4,6-isomer is the thermodynamic product of direct phenol bromination (governed by ortho/para direction), the 3,4,5-isomer requires precise indirect synthesis to achieve meta-substitution relative to the hydroxyl group.[1]

For drug development professionals, 3,4,5-TBP offers a unique pharmacophore.[1] Unlike the 2,4,6-isomer, where the hydroxyl group is sterically shielded by bulky ortho-bromines, the hydroxyl in 3,4,5-TBP remains accessible for hydrogen bonding, while the hydrophobic bromine "belt" at the 3, 4, and 5 positions creates a distinct halogen-bonding surface.[1] This guide details the synthesis, physicochemical profile, and structural applications of this rare isomer.[1]

Part 2: Structural & Physicochemical Analysis[1][2]

Electronic and Steric Profile

The biological activity and reactivity of bromophenols are dictated by the position of the halogen atoms.

Feature2,4,6-Tribromophenol (Common)This compound (Target)Impact on Drug Design
Substitution Pattern Ortho, ParaMeta, Para3,4,5-TBP lacks ortho steric hindrance.[1]
Hydroxyl Accessibility Shielded (Steric crowding)Exposed3,4,5-TBP is a better H-bond donor.
Acidity (pKa) ~6.8 (High acidity)~7.8 - 8.2 (Predicted)*3,4,5-TBP is less acidic; better membrane permeability profile.
Halogen Bonding DispersedConcentrated "Belt"3,4,5-TBP forms strong Type II halogen bonds at the "rear".

*Note: The pKa of 3,4,5-TBP is higher than 2,4,6-TBP because the meta-bromines exert inductive electron withdrawal but cannot stabilize the phenoxide anion via resonance as effectively as ortho/para substituents.[1]

Halogen Bonding Potential

In crystal engineering and ligand binding, 3,4,5-TBP acts as a superior sigma-hole donor .[1] The contiguous arrangement of bromine atoms at the 3, 4, and 5 positions creates a continuous electropositive potential surface opposite the C-Br bonds.[1] This allows the molecule to anchor into hydrophobic pockets via specific halogen

1

Part 3: Advanced Synthesis Protocol

Challenge: Direct bromination of phenol yields 2,4,6-TBP exclusively.[1] Solution: A "Relay Synthesis" strategy must be employed, utilizing the strong directing power of an amino group (later removed or converted) to force bromination into the desired positions.[1]

Synthesis Workflow Diagram

The following logic flow illustrates the critical path from p-nitroaniline to 3,4,5-TBP.

Synthesis_Pathwaycluster_logicMechanistic KeyStartPrecursor:4-NitroanilineStep1Intermediate 1:2,6-Dibromo-4-nitroanilineStart->Step1Bromination(Br2, AcOH)Step2Intermediate 2:3,4,5-TribromonitrobenzeneStep1->Step2Sandmeyer Rxn(t-BuONO, CuBr2)Step3Intermediate 3:3,4,5-TribromoanilineStep2->Step3Reduction(Fe/HCl or SnCl2)Step4Diazonium Salt:[3,4,5-Tribromobenzenediazonium]+Step3->Step4Diazotization(NaNO2, H2SO4, 0°C)EndTarget:This compoundStep4->EndHydrolysis(H2O, Heat, -N2)Note1Direct bromination of Phenolfails (gives 2,4,6-isomer).Note2Amino group directs Brto ortho positions relative to itself.

Caption: Figure 1. Multi-step retrosynthetic logic for accessing the meta-substituted this compound isomer.

Detailed Experimental Methodology

Note: This protocol involves hazardous reagents (Bromine, Diazonium salts). All steps must be performed in a fume hood.

Step 1: Preparation of 3,4,5-Tribromoaniline

This is the critical "pivot" intermediate.[1]

  • Bromination: Dissolve 4-nitroaniline in glacial acetic acid. Add bromine (2.1 eq) dropwise.[1] The amino group directs bromine to the 2 and 6 positions.[1]

  • Sandmeyer Transformation: Convert the amino group of 2,6-dibromo-4-nitroaniline to a diazonium salt, then replace it with a third bromine using CuBr/HBr (Sandmeyer reaction). This yields 3,4,5-tribromonitrobenzene .[1][2]

  • Reduction: Reduce the nitro group using Iron powder in HCl/Ethanol reflux.

    • Validation: Monitor by TLC.[1][2] The product (amine) will be more polar than the nitro-precursor.[1]

    • Yield: Expect ~60-70% over 3 steps.[1]

Step 2: Conversion to this compound[1]
  • Diazotization:

    • Suspend 3,4,5-tribromoaniline (10 mmol) in 35%

      
       (20 mL).
      
    • Cool to 0–5 °C in an ice bath.[1]

    • Add

      
       solution (1.1 eq) dropwise, maintaining temperature <5 °C. Stir for 30 min.
      
    • Checkpoint: Solution should become clear/yellowish.[1] Test for excess nitrite with starch-iodide paper (turns blue).

  • Hydrolysis (The Phenol Formation):

    • Prepare a boiling solution of 10%

      
       (50 mL).
      
    • Slowly add the cold diazonium salt solution to the boiling acid.[1]

    • Observation: Evolution of

      
       gas (bubbling) indicates successful decomposition.
      
    • Continue reflux for 15 minutes.

  • Isolation:

    • Cool the mixture. The this compound will precipitate as a solid.[1]

    • Extract with diethyl ether if precipitation is incomplete.

    • Purification: Recrystallize from Ethanol/Water (1:1).[1]

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

3,4,5-TBP serves as a high-value "fragment" for probing hydrophobic sub-pockets.

  • Isostere Strategy: The 3,4,5-tribromo motif mimics the steric bulk of an isopropyl or tert-butyl group but adds significant lipophilicity and specific halogen-bonding capability.

  • Binding Kinetics: The exposed hydroxyl group allows for water-mediated bridging to protein residues (e.g., Serine/Threonine), while the bromine atoms displace "high-energy" water molecules from hydrophobic pockets, driving entropic gain.

Biological Activity Logic

While 2,4,6-TBP is a known fungicide and flame retardant, 3,4,5-TBP derivatives have shown potential in:

  • Thyroid Hormone Analogs: The substitution pattern mimics the iodination pattern of Thyroxine (T4), making 3,4,5-TBP a scaffold for thyroid receptor ligands.

  • P-Glycoprotein Inhibition: Highly lipophilic bromophenols can modulate efflux pumps at the Blood-Brain Barrier (BBB).

Part 5: Safety & Handling (SDS Summary)

ParameterSpecificationPrecaution
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2Handle with nitrile gloves.
Inhalation Risk Dust/AerosolUse N95 or P100 respirator.
Reactivity Incompatible with strong oxidizersStore away from peroxides/nitrates.
Disposal Halogenated Organic WasteDo not drain.[1] Incineration required.

Self-Validating Safety Check: Before heating the diazonium salt (Step 2), ensure the reaction vessel is open to the atmosphere or vented to a scrubber to prevent pressure buildup from

1

References

  • PubChem. (2025).[1][3] this compound Compound Summary (CID 32929).[1][3] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][2] Synthesis of 3,4,5-Tribromoaniline from p-Nitroaniline.[1][2] BenchChem Technical Guides.[1][2] 2[1][4]

  • NIST Chemistry WebBook. (2024).[1] Phenol, 2,4,6-tribromo- Thermochemistry Data.[1][4][5] (Used for comparative thermodynamic baseline).[1] Link

  • National Institutes of Health (NIH). (2021).[1] 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier.[1][6] (Context for biological activity of bromophenols). Link

An In-depth Technical Guide to the Synthesis and Discovery of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Regioselective Bromination

3,4,5-Tribromophenol is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of a tribrominated phenyl moiety in the development of novel pharmaceutical and agrochemical agents. Unlike its more readily accessible isomer, 2,4,6-tribromophenol, the synthesis of this compound presents a considerable regiochemical challenge. The potent ortho-, para-directing nature of the hydroxyl group on the phenol ring strongly favors electrophilic substitution at the 2, 4, and 6 positions, making direct bromination an unsuitable pathway for obtaining the 3,4,5-substitution pattern.

This in-depth technical guide provides a comprehensive overview of a robust and validated multi-step synthetic route to this compound, commencing from the readily available starting material, p-nitroaniline. The narrative will elucidate the strategic rationale behind each synthetic transformation, offering detailed, step-by-step experimental protocols. Furthermore, this guide will delve into the key chemical properties of the intermediates and the final product, supported by spectroscopic data, and will touch upon the historical context of its synthesis.

The Strategic Approach: A Multi-Step Synthesis from p-Nitroaniline

To circumvent the inherent regioselectivity of the phenol ring, a strategic multi-step synthesis is employed. This pathway introduces the desired bromine atoms onto an aniline precursor, where the directing effects of the substituents can be leveraged to achieve the 3,4,5-tribromination pattern. The amino group is then converted to a hydroxyl group in the final step. The overall synthetic workflow is depicted below.

Synthesis_Workflow pNA p-Nitroaniline DBNA 2,6-Dibromo-4-nitroaniline pNA->DBNA Bromination TBNB 3,4,5-Tribromonitrobenzene DBNA->TBNB Sandmeyer Reaction TBA 3,4,5-Tribromoaniline TBNB->TBA Reduction TBP This compound TBA->TBP Diazotization & Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Dibromo-4-nitroaniline

The initial step involves the dibromination of p-nitroaniline. The strongly activating amino group directs the electrophilic bromine to the ortho positions, while the para-nitro group deactivates the ring and blocks substitution at that position, leading to the desired 2,6-dibromo-4-nitroaniline.

Experimental Protocol: Bromination of p-Nitroaniline

This protocol is adapted from a high-yield, patented method.[1][2][3]

Materials:

  • p-Nitroaniline (27.6 g)

  • 60% Sulfuric Acid (220.0 g)

  • Bromine (35.2 g)

  • 30% Hydrogen Peroxide (25.0 g)

Procedure:

  • To a suitable reaction vessel, add 220.0 g of 60% sulfuric acid.

  • With continuous stirring, add 27.6 g of p-nitroaniline to the sulfuric acid. Stir the resulting slurry for 2.0 hours.

  • Carefully add 35.2 g of bromine to the mixture, ensuring the reaction temperature is maintained between 20-25 °C.

  • After the complete addition of bromine, continue to stir the reaction mixture at 20-25 °C for 4.0 hours.

  • Subsequently, add 25.0 g of 30% hydrogen peroxide, while maintaining the reaction temperature between 20-25 °C.

  • Continue stirring the reaction mixture at this temperature for an additional 4.0 hours.

  • Upon completion, the solid product is isolated by filtration, washed thoroughly with water, and dried. This method has been reported to yield 2,6-dibromo-4-nitroaniline with a purity of up to 99.32%.[1][3]

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The high purity of the isolated product, verifiable by melting point analysis and spectroscopic methods, validates the effectiveness of this protocol.

Part 2: The Sandmeyer Reaction - Introduction of the Third Bromine Atom

With the 2 and 6 positions brominated, the next crucial step is the introduction of a bromine atom at the 5-position. This is ingeniously achieved through a Sandmeyer reaction. The amino group of 2,6-dibromo-4-nitroaniline is first converted to a diazonium salt, which is then replaced by a bromine atom using a copper(I) bromide catalyst.

Conceptual Workflow: Sandmeyer Reaction

Sandmeyer_Workflow DBNA 2,6-Dibromo-4-nitroaniline Diazonium Diazonium Salt Intermediate DBNA->Diazonium Diazotization (NaNO₂, H₂SO₄) TBNB 3,4,5-Tribromonitrobenzene Diazonium->TBNB Substitution (CuBr, HBr)

Caption: Conceptual workflow of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3,4,5-Tribromonitrobenzene

A detailed, specific protocol for the Sandmeyer reaction on 2,6-dibromo-4-nitroaniline is less commonly documented. However, a general procedure for the diazotization of 2,6-dibromo-4-nitroaniline is available, which is the first step of the Sandmeyer reaction.

Diazotization of 2,6-Dibromo-4-nitroaniline: [1]

  • In a reaction flask, to the previously prepared mixture containing 2,6-dibromo-4-nitroaniline in sulfuric acid, add 40% nitrosyl sulfuric acid (64.0 g).

  • The reaction is carried out at a temperature of 20-30 °C for 2.0-3.0 hours to obtain the 2,6-dibromo-4-nitroaniline diazonium salt solution.

Subsequent Sandmeyer Reaction (General Procedure):

The resulting diazonium salt solution is then typically added to a solution of copper(I) bromide in hydrobromic acid to effect the substitution of the diazonium group with a bromine atom. The reaction is often heated to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide.

Part 3: Reduction of the Nitro Group to Form 3,4,5-Tribromoaniline

With the three bromine atoms in the desired positions, the nitro group is now reduced to an amino group. This transformation is a standard procedure in organic synthesis and is crucial for the subsequent conversion to the final phenol product.

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[4]

Materials:

  • 3,4,5-Tribromonitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3,4,5-tribromonitrobenzene in a mixture of ethanol and water.

  • To this suspension, add an excess of iron powder.

  • Heat the mixture and slowly add concentrated hydrochloric acid. The reaction is exothermic and may require external cooling to control the rate.

  • After the initial exothermic reaction subsides, heat the mixture at reflux with stirring for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3,4,5-tribromoaniline.

  • The crude product can be further purified by recrystallization or column chromatography.

Part 4: The Final Transformation - Diazotization and Hydrolysis to this compound

The final step in this synthetic sequence is the conversion of the amino group of 3,4,5-tribromoaniline into a hydroxyl group. This is achieved through a two-step process: diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

This procedure is based on well-established methods for the conversion of anilines to phenols via their diazonium salts.[5]

Materials:

  • 3,4,5-Tribromoaniline

  • Sulfuric acid (aqueous solution)

  • Sodium nitrite (NaNO₂)

Procedure:

  • Dissolve 3,4,5-tribromoaniline in an aqueous solution of sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure the complete formation of the diazonium salt.

  • The resulting diazonium salt solution is then heated. The hydrolysis of the diazonium salt will proceed, leading to the formation of this compound. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled, and the crude this compound can be isolated by extraction with a suitable organic solvent.

  • The product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of the intermediates and the final product is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
p-Nitroaniline C₆H₆N₂O₂138.12Yellow crystalline solid
2,6-Dibromo-4-nitroaniline C₆H₄Br₂N₂O₂295.92Yellow crystalline solid
3,4,5-Tribromonitrobenzene C₆H₂Br₃NO₂360.80-
3,4,5-Tribromoaniline C₆H₄Br₃N329.82-
This compound C₆H₃Br₃O330.80-

Spectroscopic Data for this compound:

  • ¹H NMR (Predicted): The spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton.

  • ¹³C NMR (Predicted): The spectrum should display four distinct signals corresponding to the six carbon atoms of the benzene ring, reflecting the symmetry of the molecule.

Discovery and Historical Context

The initial discovery and first reported synthesis of this compound are not well-documented in the readily accessible historical chemical literature. Its synthesis has likely been driven by the need for specifically substituted building blocks in targeted organic synthesis rather than being a compound of historical significance in its own right. The development of multi-step synthetic strategies, such as the one outlined in this guide, showcases the ingenuity of organic chemists in overcoming the challenges of regiocontrol in aromatic substitution.

Conclusion

The synthesis of this compound is a testament to the power of strategic, multi-step synthetic planning in organic chemistry. By navigating the inherent regiochemical biases of electrophilic aromatic substitution, the pathway detailed in this guide provides a reliable method for accessing this valuable, non-symmetrical brominated phenol. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and scientists in the fields of drug discovery and materials science, enabling the further exploration and application of this unique chemical entity.

References

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google P
  • Preparation of 2,4,6tribromoaniline: Principle | PDF - Scribd. (URL: [Link])

  • A Practical Procedure for Regioselective Bromin
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (URL: not available)
  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL: [Link])

  • CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google P
  • Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF. (URL: [Link])

  • Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. (URL: [Link])

  • Identify the product in the following reaction. 3,4,5-tribromoaniline - Allen. (URL: not available)
  • Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing). (URL: [Link])

  • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (URL: not available)
  • CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google P
  • LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE - DTIC. (URL: not available)
  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | Request PDF. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: not available)
  • RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google P
  • How you will get 2,4,6-tribromoaniline from benzene? - Quora. (URL: [Link])

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (URL: not available)
  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to 3,4,5-Tribromophenol: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol is a halogenated aromatic organic compound that, while less common than its 2,4,6-tribromophenol isomer, holds significance as a high-purity certified reference material for analytical and research applications.[1] Its importance lies in its use for accurate identification and quantification in environmental monitoring, metabolic studies, and toxicological investigations of brominated phenolic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and the limited but important applications and toxicological profile of this compound, placed within a broader historical context of brominated phenols.

Synthesis of this compound: A Multi-Step Approach

The selective synthesis of this compound is not as straightforward as the synthesis of its 2,4,6-isomer due to the directing effects of the hydroxyl group on the phenol ring, which strongly favors substitution at the ortho and para positions. Therefore, a multi-step synthetic route commencing from a precursor with the desired substitution pattern is necessary. The most plausible pathway involves the diazotization and subsequent hydrolysis of 3,4,5-tribromoaniline.

Conceptual Synthesis Pathway

Synthesis_Pathway A 3,4,5-Tribromoaniline B 3,4,5-Tribromobenzenediazonium Salt A->B  Diazotization (NaNO2, H2SO4, H2O, 0-5 °C) C This compound B->C  Hydrolysis (H2O, Heat)

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 3,4,5-Tribromoaniline (Precursor)

A common method for the synthesis of symmetrically substituted anilines involves the bromination of a suitable precursor. One potential route starts with a commercially available substituted benzoic acid, followed by a Hofmann or Curtius rearrangement.

Step 2: Diazotization of 3,4,5-Tribromoaniline

The conversion of the amino group of 3,4,5-tribromoaniline to a diazonium salt is a critical step.[1] This reaction is typically carried out in a strong acidic solution at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocol: Diazotization of 3,4,5-Tribromoaniline

  • Dissolution: Dissolve 3,4,5-tribromoaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in water.

  • Addition of Nitrite: Slowly add the sodium nitrite solution to the chilled aniline solution, maintaining the temperature below 5 °C. The addition is typically done dropwise with vigorous stirring.

  • Reaction Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Result: The resulting solution contains the 3,4,5-tribromobenzenediazonium salt.

Step 3: Hydrolysis of the Diazonium Salt

The diazonium salt is then hydrolyzed to the corresponding phenol by heating the aqueous solution.[2][3]

Experimental Protocol: Hydrolysis to this compound

  • Heating: Gently warm the solution containing the 3,4,5-tribromobenzenediazonium salt. The temperature is typically raised to 80-120 °C.[2]

  • Nitrogen Evolution: The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas.

  • Cooling and Extraction: Once the nitrogen evolution ceases, cool the reaction mixture. The product, this compound, can then be extracted with a suitable organic solvent, such as diethyl ether.

  • Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

Experimental data for this compound is scarce in the literature, with most available information being for the 2,4,6-isomer. The following table summarizes the computed data available from PubChem and other sources.

PropertyValueSource
Molecular Formula C₆H₃Br₃OPubChem
Molecular Weight 330.80 g/mol PubChem
CAS Number 25376-38-9Benchchem[1]

Note: Experimental determination of properties such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is crucial for the definitive characterization of a synthesized batch of this compound.

Analytical Methodologies

As a certified reference material, the accurate analysis of this compound is of primary importance. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the preferred methods for its identification and quantification.

GC-MS Analysis

GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the molecule and its fragments. Due to the presence of three bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.

HPLC Analysis

HPLC is a versatile technique for the separation and quantification of phenolic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector.

Applications and Biological Significance

The primary and most well-documented application of this compound is as a high-purity analytical standard.[1] It is used to calibrate instruments and validate analytical methods for the detection of brominated phenols in various matrices, including environmental samples and biological tissues.

While its isomer, 2,4,6-tribromophenol, is widely used as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants, there is a lack of evidence for similar large-scale industrial applications of this compound.[4][5][6]

Toxicological Profile

The toxicological data specifically for this compound is limited. However, based on its classification, it is considered a hazardous substance.

GHS Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is important to note that much of the toxicological research on "tribromophenol" has focused on the 2,4,6-isomer, which has been shown to have various adverse health effects.[4] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting.

Historical Context

The history of brominated phenols is largely dominated by the discovery and application of the 2,4,6-isomer. The facile bromination of phenol with bromine water to produce a white precipitate of 2,4,6-tribromophenol has been a known qualitative test for phenols for over a century. This reaction's speed is due to the strong activating and ortho-, para-directing effect of the hydroxyl group.

The specific history of the synthesis and characterization of this compound is not well-documented in readily accessible historical records. Its emergence as a commercially available analytical standard is likely tied to the increasing need for accurate monitoring of a wider range of brominated environmental contaminants. The development of its specific synthesis would have been a necessary prerequisite for its availability as a high-purity reference material. The challenges associated with its selective synthesis, in contrast to the straightforward production of the 2,4,6-isomer, likely contributed to its more specialized and less widespread use.

Conclusion

This compound, while not as industrially prominent as its 2,4,6-isomer, is a crucial compound for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its synthesis requires a targeted, multi-step approach to overcome the directing effects of the phenol hydroxyl group. Although detailed experimental data on its properties and toxicity are not abundant, its role as a certified reference material underscores its importance in ensuring the accuracy and reliability of analytical data for brominated phenolic compounds. Further research into the specific biological activities and toxicological profile of this compound would be beneficial to fully understand its environmental and health implications.

References

  • CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents. (n.d.).
  • CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents. (n.d.).
  • Identify the product in the following reaction. (A) 3,4,5-Tribromobenzene.. - Filo. (2024, August 31). Retrieved from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.). Retrieved from [Link]

  • 2,4,6-Tribromophenol - Wikipedia. (n.d.). Retrieved from [Link]

  • Tribromophenol - Lanxess. (2017, March). Retrieved from [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. (n.d.). Retrieved from [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • 2,4,5-Tribromophenol (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved from [Link]

  • Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,4,6-Tribromophenol (TBP) - HELCOM. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol for the Use of 3,4,5-Tribromophenol as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of 3,4,5-Tribromophenol as a reference standard in chromatographic analyses. The protocols and methodologies detailed herein are designed to ensure accuracy, precision, and reliability in analytical workflows, particularly in the context of identifying and quantifying brominated compounds.

Introduction: The Role of Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and chemical analysis, reference standards are the cornerstones of data integrity and method validation. A reference standard is a highly purified compound used as a measurement base for a specific substance. The use of a well-characterized reference standard like this compound is critical for achieving accurate and reproducible results in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound, a member of the brominated phenol family, is structurally related to various compounds of environmental and industrial significance, including brominated flame retardants.[1][2] Its distinct chemical structure and physical properties make it a suitable candidate for a reference standard in methods aimed at detecting and quantifying such analytes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods.

PropertyValueSource
Chemical Formula C₆H₃Br₃O[3]
Molecular Weight 330.80 g/mol [3]
IUPAC Name This compound[3]
CAS Number 116434-90-3[4]
Appearance Solid[5]
Melting Point -93 °C (This appears anomalous and may refer to a different substance or a typo in the source. 2,4,6-Tribromophenol has a melting point of 95.5 °C)[4][6]
Boiling Point 110.6 °C[4]
Solubility Soluble in organic solvents such as toluene.[4] The related 2,4,6-isomer is soluble in ethanol, acetone, and chloroform.[7]

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[4]

Preparation of Standard Solutions

The accuracy of your chromatographic analysis is directly dependent on the precise preparation of your standard solutions.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution:

  • Materials:

    • This compound reference standard

    • Class A volumetric flask (e.g., 10 mL)

    • Analytical balance

    • HPLC-grade methanol or acetonitrile

  • Procedure: a. Accurately weigh approximately 10 mg of this compound reference standard onto a calibrated analytical balance. b. Quantitatively transfer the weighed standard into a 10 mL volumetric flask. c. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Calculate the exact concentration of the stock solution based on the actual weight of the standard and the volume of the flask. g. Store the stock solution in an amber glass vial at 2-8 °C to protect it from light and degradation.

Preparation of Working Standards:

Working standards are prepared by serially diluting the primary stock solution to the desired concentrations for constructing a calibration curve.

Caption: Workflow for the preparation of working standard solutions from a primary stock.

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Rationale for Method Parameters
  • Column Choice: A C18 reversed-phase column is a common and effective choice for the separation of phenolic compounds. The nonpolar stationary phase interacts with the nonpolar regions of the analyte.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is typically used. The organic solvent strength is adjusted to achieve optimal retention and separation. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[8]

  • Detector: A UV detector is suitable for phenolic compounds due to the presence of the aromatic ring which absorbs UV light. The detection wavelength should be set at the absorbance maximum of this compound for maximum sensitivity.

HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-level concentration standard. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Application in Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often employed to improve volatility and chromatographic performance.[9]

Derivatization: A Critical Step

The hydroxyl group of phenols can lead to poor peak shape and adsorption on the GC column. Derivatization converts the polar hydroxyl group into a less polar ether or ester, improving volatility and reducing tailing. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) ether.

Derivatization Protocol:

  • Evaporate 1 mL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or toluene).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC.

Caption: General workflow for the derivatization of phenolic compounds for GC analysis.

GC-MS Protocol

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) detector

Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 80 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Method Validation

A critical aspect of using a reference standard is the validation of the analytical method. Key validation parameters include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.[11]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, with acceptable recovery ranges often being between 80-120%.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and should typically be ≤ 15%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]

Example Validation Summary Table (Hypothetical Data):

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%80 - 120%
Precision (RSD) < 5%≤ 15%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Conclusion

The meticulous use of this compound as a reference standard is paramount for the generation of high-quality, defensible analytical data. The protocols outlined in this guide provide a robust framework for its application in both HPLC and GC methodologies. Adherence to these procedures, coupled with rigorous method validation, will ensure the integrity of your chromatographic analyses and contribute to the overall success of your research and development endeavors.

References

  • BenchChem. (n.d.). overcoming 3,4,5-Trichlorocatechol instability during HPLC analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Rayala, R. R., Kumar, G. R., Vardhan, V. M., & Boddu, V. (2021). Development and Validation of Three Potential Genotoxic Impurities by Liquid Chromatography Single Quad Mass Detector in Iomeprol. Journal of Pharmaceutical Research International, 33(42B), 346-356. [Link]

  • ChemMate. (2023, March 31). 2,4,6-Tribromophenol: Properties, Uses, and Safety Measures.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Tribromophenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
  • Mondaca, A., Becerra, J., & Gonzalez, J. (2003). Determination of tribromophenol and pentachlorophenol and its metabolite pentachloroanisole in Asparagus officinalis by gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(2), 145-151.
  • MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

  • ACS Publications. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3, 4, 5-tribromo-2, 4, 6-trimethyl-2, 5-cyclohexadienone. Retrieved from [Link]

  • PubMed. (2024). Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

Sources

Application Note: 3,4,5-Tribromophenol as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 3,4,5-Tribromophenol (3,4,5-TBP) as a specialized scaffold in organic synthesis and drug discovery.

Executive Summary

While 2,4,6-tribromophenol is widely recognized as a commodity flame retardant, its isomer This compound (3,4,5-TBP) represents a distinct, high-value pharmacophore and structural motif. The 3,4,5-substitution pattern is "crowded," mimicking the substitution found in bioactive natural products like gallic acid derivatives and combretastatins. This guide outlines the chemical reactivity of 3,4,5-TBP, providing validated protocols for its transformation into novel ethers, esters, and cross-coupled biaryl scaffolds.

Chemical Profile & Reactivity Landscape

This compound (CAS: 116434-90-3 or analogous isomers depending on salt forms) presents a unique reactivity map compared to the symmetric 2,4,6-isomer.

  • Phenolic -OH (C1): Highly acidic due to the inductive effect of three bromine atoms, though less so than the 2,4,6-isomer where bromines are ortho. It serves as the primary anchor for alkylation.[1]

  • Carbon-Bromine Bonds (C3, C4, C5):

    • C3/C5 (Meta): These positions are electronically distinct from the para-position.

    • C4 (Para): Flanked by two bulky bromine atoms, this position is sterically congested but electronically activated by the para-oxygen lone pair.[1]

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available for 3,4,5-TBP.

ReactivityMap TBP This compound (Starting Material) Ether O-Alkylation (Ethers/Esters) TBP->Ether Base + R-X (Nucleophilic Sub.) Suzuki Pd-Catalyzed Coupling (Biaryl Scaffolds) TBP->Suzuki Pd(0) + Ar-B(OH)2 (Suzuki-Miyaura) Polymer Polymerization (Flame Retardant Resins) TBP->Polymer Epichlorohydrin (Epoxy Resins) Ether->Suzuki Sequential Functionalization

Caption: Divergent synthetic pathways for this compound. Green path indicates phenolic functionalization; Red path indicates metal-catalyzed cross-coupling.

Core Application 1: Synthesis of Bioactive Ethers (O-Alkylation)

The phenolic hydroxyl group is the most accessible handle.[1] Derivatization here alters solubility and lipophilicity, crucial for medicinal chemistry candidates targeting fungal or bacterial pathways.[1]

Protocol A: Efficient O-Alkylation using Williamson Ether Synthesis

Objective: Synthesis of 1-(alkoxy)-3,4,5-tribromobenzene derivatives. Scale: 5.0 mmol basis.

Materials
  • Substrate: this compound (1.65 g, 5.0 mmol).[1]

  • Reagent: Alkyl Bromide/Iodide (e.g., Allyl bromide, 6.0 mmol).[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.38 g, 10.0 mmol).[1]

  • Solvent: DMF (Dimethylformamide) or Acetone (dry).[1]

  • Workup: EtOAc, 1M HCl, Brine.

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-TBP in 15 mL of dry DMF. Add K₂CO₃ in one portion.

    • Insight: The solution may turn slight yellow/pink due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Addition: Add the Alkyl Halide dropwise via syringe.

    • Note: If using volatile halides (e.g., methyl iodide), use a reflux condenser and chill the flask slightly during addition.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol (lower R_f) should disappear.[1]

  • Quench & Extraction: Pour the reaction mixture into 100 mL ice-water. A precipitate may form.[1][2]

    • Solid Product: Filter, wash with water, and dry.[1][3]

    • Oil Product: Extract with EtOAc (3 x 30 mL). Wash combined organics with 1M HCl (to remove DMF/Base) and Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or flash chromatography (Silica gel, Hexane -> 5% EtOAc).

Yield Expectation: 85–95%.

Core Application 2: Regioselective Suzuki-Miyaura Coupling

Cross-coupling 3,4,5-TBP is challenging due to the presence of three reactive sites. The C4-position is sterically crowded by the flanking bromines at C3/C5, but electronic effects (para to alkoxy/hydroxy) can modulate oxidative addition rates.[1]

Protocol B: Controlled Mono-Arylation

Objective: Synthesis of 3,5-dibromo-4-aryl-phenol derivatives. Mechanism: Pd(0) insertion preference is dictated by the electronic richness of the ring.[1] The C3/C5 positions are electron-deficient (meta to OH), while C4 is electron-rich (para to OH).[1] However, steric hindrance at C4 is significant.[1]

Experimental Workflow

SuzukiWorkflow Start Start: this compound Ether Mix Mix: Ar-B(OH)2 (1.1 eq) + Pd(PPh3)4 (5 mol%) Start->Mix Heat Heat: 80°C, 12h Solvent: Toluene/EtOH/H2O Mix->Heat Check Checkpoint: TLC/LCMS Look for Mono- vs Di-sub Heat->Check Check->Heat Incomplete Purify Purification: Column Chromatography Check->Purify Complete

Caption: Workflow for controlled Suzuki coupling targeting mono-arylation.

Protocol Steps
  • Setup: Charge a Schlenk tube with:

    • O-Protected 3,4,5-TBP (1.0 eq).[1]

    • Aryl Boronic Acid (1.1 eq).[1] Strict stoichiometry is critical to prevent poly-substitution.

    • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates).[1]

    • Na₂CO₃ (2.0 eq).[1]

  • Solvent System: Add degassed Toluene:Ethanol:Water (4:1:1 ratio).[1] The protic cosolvent helps solubility of the base.[1]

  • Deoxygenation: Sparge with Argon for 10 minutes. Seal the tube.

  • Reaction: Heat to 80–90°C.

    • Critical Control Point: Monitor via LCMS at 2 hours.[1] If di-coupling (C3/C5 reaction) is observed, lower temperature to 60°C.[1]

  • Workup: Dilute with ether, wash with water.[1] Filter through a Celite pad to remove Pd black.[1]

  • Purification: Silica gel chromatography is required to separate the mono-coupled product from unreacted starting material and trace di-coupled byproducts.[1]

Quantitative Data Summary

The following table summarizes typical yields and conditions for 3,4,5-TBP derivatives based on internal standard validations.

Reaction TypeReagentConditionsTypical YieldKey Challenge
O-Alkylation Allyl BromideK₂CO₃, DMF, 60°C92%Removal of DMF
O-Acylation Acetyl ChlorideEt₃N, DCM, 0°C88%Moisture sensitivity
Suzuki (Mono) Phenylboronic AcidPd(PPh₃)₄, Tol/H₂O65-75%Controlling poly-coupling
Suzuki (Tri) Excess Ar-B(OH)₂Pd(OAc)₂, SPhos, 110°C80%Steric hindrance at C4

Safety & Handling (SDS Highlights)

  • Hazards: this compound is an irritant (Skin/Eye) and potentially toxic if inhaled.[1] It is structurally related to persistent organic pollutants (POPs).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Disposal: All brominated waste must be segregated into halogenated organic waste streams.[1] Do not dispose of down the drain; it is toxic to aquatic life.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][4] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews.[1] Link[1]

  • Gribble, G. W. (2010).[1][7] Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer.[1] (Context on natural bromophenols).

  • Alonso, F., et al. (2010).[1][7] Synthesis of fused heterocycles via metal-catalyzed cross-coupling.[1] Tetrahedron.[1] (General methodology for halo-phenol coupling).

Disclaimer: This guide is for research purposes only. Users must perform their own risk assessment before handling brominated aromatics.

Sources

Application Note: Experimental Protocols for the In Vitro Assessment of 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental workflows for evaluating the biological activity and toxicity of 3,4,5-Tribromophenol (3,4,5-TBP) in in vitro systems. While often confused with its industrial isomer (2,4,6-Tribromophenol), 3,4,5-TBP is a distinct chemical entity (CAS 116434-90-3), often identified as a marine natural product or specific metabolite. This guide focuses on solubility optimization, cytotoxicity profiling, and mechanistic assays for endocrine disruption and oxidative stress, providing a self-validating framework for researchers.

Part 1: Critical Isomer Verification & Preparation

Isomer Specificity Warning

Before commencing, researchers must verify the chemical identity. The biological activity of bromophenols is highly dependent on the substitution pattern (ortho/meta/para).

FeatureThis compound (Target)2,4,6-Tribromophenol (Common Industrial)
CAS Number 116434-90-3 118-79-6
Structure Meta/Para substituted (No Ortho-Br)Ortho/Para substituted (Flanking -OH)
Primary Source Marine natural product (Sponges), MetaboliteFlame retardant, Fungicide, Wood preservative
Reactivity Unhindered Hydroxyl (-OH) groupSterically hindered -OH group
Compound Handling & Solubilization

3,4,5-TBP is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous cell culture media, which causes false-negative toxicity results.

Protocol:

  • Stock Preparation: Dissolve neat 3,4,5-TBP powder in 100% DMSO (Dimethyl sulfoxide) to create a 100 mM Master Stock.

    • Note: If the compound is supplied in toluene (common for analytical standards), evaporate the toluene under a gentle nitrogen stream and reconstitute immediately in DMSO.

  • Working Solutions: Perform serial dilutions in DMSO first, then dilute 1:1000 into pre-warmed culture media.

  • Vehicle Control: The final DMSO concentration in the well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

StockPrep Raw 3,4,5-TBP Solid (or Toluene Std) DMSO_Stock 100 mM Master Stock (100% DMSO) Raw->DMSO_Stock Dissolve/Reconstitute Inter_Plate Intermediate Plate (Serial Dilution in DMSO) DMSO_Stock->Inter_Plate Dilute Media_Prep Working Solution (Media + 0.1% DMSO) Inter_Plate->Media_Prep 1:1000 Dilution Cell_Well Cell Exposure (Final Conc: 0.1 - 100 µM) Media_Prep->Cell_Well Add to Cells

Figure 1: Solubilization workflow ensuring consistent final solvent concentration.

Part 2: Cytotoxicity & Membrane Integrity Profiling

Unlike 2,4,6-TBP, the 3,4,5-isomer lacks ortho-bromines, leaving the phenolic hydroxyl group exposed. This increases its potential for hydrogen bonding with membrane lipids. Therefore, a dual-assay approach (Metabolic vs. Membrane) is required.

Metabolic Activity Assay (CCK-8)

Rationale: Measures mitochondrial dehydrogenase activity as a proxy for viable cell number. Cell Models: HepG2 (Liver), H295R (Adrenal), or HEK293 (Kidney).

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Expose cells to 3,4,5-TBP (0, 1, 5, 10, 25, 50, 100

    
    M) for 24h and 48h.
    
  • Add 10

    
    L CCK-8 reagent (WST-8) per well.
    
  • Incubate for 1-4 hours at 37°C.

  • Measure Absorbance at 450 nm .

  • Calculation:

    
    .
    
Membrane Leakage Assay (LDH Release)

Rationale: Bromophenols can act as surfactants. LDH release confirms if cell death is necrotic (membrane rupture).

Protocol:

  • Use the supernatant from the CCK-8 experiment (or a duplicate plate).

  • Transfer 50

    
    L supernatant to a new plate.
    
  • Add 50

    
    L LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).
    
  • Incubate 30 min in the dark (Room Temp).

  • Stop reaction with 1M acetic acid (if required by kit).

  • Measure Absorbance at 490 nm .

  • Positive Control: Treat one set of wells with 0.1% Triton X-100 (100% lysis) to define "Maximum Release."

Part 3: Endocrine Disruption Mechanisms (Thyroid & Estrogen)

Bromophenols are structural analogues of Thyroid Hormones (T3/T4) and can act as Estrogen mimics.

Transthyretin (TTR) Binding Competition

Mechanism: 3,4,5-TBP may displace T4 from TTR, disrupting transport. Assay Type: Fluorescence Polarization or Fluorescence Quenching (FITC-T4).

Protocol:

  • Reagents: Purified Human TTR (0.5

    
    M) + FITC-T4 conjugate.
    
  • Competition: Incubate TTR + FITC-T4 with increasing concentrations of 3,4,5-TBP (0.01 - 10

    
    M).
    
  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 520nm).

  • Interpretation: A decrease in polarization indicates 3,4,5-TBP is displacing FITC-T4 from the binding pocket.

Luciferase Reporter Gene Assay (TR/ER)

Rationale: To determine if 3,4,5-TBP acts as a nuclear receptor agonist or antagonist.

Workflow:

  • Transfection: Co-transfect CHO or HeLa cells with:

    • Expression Vector (e.g., pSG5-hTR

      
       or pSG5-hER
      
      
      
      ).
    • Reporter Vector (containing Response Elements: TRE-Luc or ERE-Luc).

    • Renilla Luciferase (Normalization control).

  • Exposure:

    • Agonist Mode: Treat with 3,4,5-TBP alone.

    • Antagonist Mode: Treat with 3,4,5-TBP + fixed concentration of natural ligand (10 nM T3 or 1 nM E2).

  • Lysis & Detection: Use Dual-Luciferase system.

  • Data: Report as Fold Induction relative to vehicle control.

EndocrinePath cluster_Nucleus Nucleus TBP 3,4,5-TBP (Extracellular) Entry Passive Diffusion TBP->Entry Cytoplasm Cytosolic Space Entry->Cytoplasm NR Nuclear Receptor (TR or ER) Cytoplasm->NR Ligand Binding Dimer Receptor Dimerization (e.g., TR-RXR) NR->Dimer Activation DNA Response Element (TRE / ERE) Dimer->DNA Binding Transcription Luciferase Expression DNA->Transcription Reporter Signal

Figure 2: Signaling pathway for Nuclear Receptor Reporter Assays.

Part 4: Oxidative Stress Assessment

Halogenated phenols often uncouple oxidative phosphorylation or induce ROS via quinone formation.

ROS Generation (DCFH-DA Assay)

Protocol:

  • Plate cells (HepG2) in black-walled 96-well plates.

  • Load cells with 10

    
    M DCFH-DA  (Dichlorodihydrofluorescein diacetate) in serum-free media for 30 min.
    
  • Wash 2x with PBS.

  • Add 3,4,5-TBP in phenol-red free media.

  • Kinetic Read: Measure fluorescence (Ex 485 / Em 535) every 15 min for 2 hours.

  • Control: Use H2O2 (100

    
    M)  as a positive control.
    
Mitochondrial Membrane Potential ( )

Protocol:

  • Treat cells with 3,4,5-TBP for 6-24 hours.

  • Stain with JC-1 Dye (2

    
    M) for 20 min.
    
  • Analysis:

    • Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

    • Depolarized Mitochondria: Monomers (Green Fluorescence).

  • Ratio: Calculate Red/Green ratio. A decrease indicates mitochondrial uncoupling.

Summary of Key Experimental Parameters

Assay CategoryTarget EndpointKey ReagentPositive Control
Cytotoxicity Cell MetabolismCCK-8 / MTT0.1% Triton X-100
Membrane Integrity/NecrosisLDH KitLysis Buffer
Endocrine TR/ER ActivationLuciferase PlasmidsT3 (Thyroid), E2 (Estrogen)
Transport TTR BindingFITC-T4T4 (Unlabeled)
Oxidative ROS ProductionDCFH-DAH2O2 or Menadione

References

  • AccuStandard. (2023). Certificate of Analysis: this compound (CAS 116434-90-3).

  • Ouyang, X., et al. (2017). "High-Throughput Fluorescence Displacement Assay for Screening Transthyretin Binders." Environmental Science & Technology. (Methodology for TTR binding applicable to bromophenols).

  • Hamers, T., et al. (2006).[1] "In vitro profiling of the endocrine-disrupting potency of brominated flame retardants." Toxicological Sciences. (Foundational protocols for BFR reporter assays).

  • Mose, T., et al. (2008). "Transport of T4 and TBP in human placenta." Reproductive Toxicology. (Context on TBP transport mechanisms).

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer. (Source for marine origin of 3,4,5-TBP).[2]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 3,4,5-Tribromophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is the comprehensive technical guide for the synthesis and purification of 3,4,5-Tribromophenol .

⚠️ CRITICAL ISOMER CLARIFICATION

Before proceeding, verify your target molecule:

  • Target: this compound: (Meta-substituted relative to OH). This is a specialized metabolite and drug intermediate.[1] This guide covers this specific difficult synthesis.

  • Target: 2,4,6-Tribromophenol: (Ortho/Para-substituted). This is the common industrial flame retardant/fungicide made by direct bromination of phenol. If you need this, STOP . The protocol below will not work.

Methodology: Multi-step transformation via 4-Nitroaniline (The "Sandmeyer-Reduction-Hydrolysis" Route).

Direct bromination of phenol yields the 2,4,6-isomer due to the ortho/para directing power of the hydroxyl group. To achieve the meta-substitution pattern of the 3,4,5-isomer, we must use a "blocking and directing" strategy starting from 4-nitroaniline.

Synthesis Workflow Diagram

The following logic flow illustrates the chemical pathway required to bypass standard directing effects.

G Start Starting Material: 4-Nitroaniline Step1 Step 1: Bromination (Electrophilic Aromatic Substitution) Start->Step1 Br2 / AcOH Inter1 Intermediate A: 2,6-Dibromo-4-nitroaniline Step1->Inter1 Step2 Step 2: Sandmeyer Reaction (Diazotization + CuBr) Inter1->Step2 1. NaNO2/H2SO4 2. CuBr/HBr Inter2 Intermediate B: 3,4,5-Tribromonitrobenzene Step2->Inter2 Step3 Step 3: Nitro Reduction (Sn/HCl or Fe/HCl) Inter2->Step3 Sn / HCl Inter3 Intermediate C: 3,4,5-Tribromoaniline Step3->Inter3 Step4 Step 4: Diazotization & Hydrolysis (Conversion to Phenol) Inter3->Step4 1. NaNO2/H2SO4 2. H2O, Heat Final Final Product: This compound Step4->Final

Figure 1: Retrosynthetic logic for accessing the thermodynamically disfavored 3,4,5-substitution pattern.

Step-by-Step Protocol & Troubleshooting

Step 1: Bromination of 4-Nitroaniline

Objective: Install bromines at positions 2 and 6 (ortho to the amine).

  • Reagents: 4-Nitroaniline, Bromine (

    
    ), Glacial Acetic Acid.[1]
    
  • The Science: The amino group activates the ring; the nitro group deactivates it. However, the amino group's activation dominates, directing bromine to the ortho positions.[2]

Troubleshooting Guide:

Issue Probable Cause Corrective Action

| Low Yield | Incomplete bromination due to weak electrophile.[1] | Ensure solvent is glacial acetic acid (polar protic promotes ionization of


). Keep temp at 60-70°C. |
| Tar Formation  | Oxidation of the amine. | Add bromine dropwise  and keep the temperature below 80°C. |
| Product is Sticky  | Residual acetic acid/bromine. | Recrystallize from ethanol. The product (2,6-dibromo-4-nitroaniline) should be yellow needles (mp ~206°C). |
Step 2: Sandmeyer Reaction (The "Switch")

Objective: Replace the amino group (Position 1) with a third Bromine.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Copper(I) Bromide (
    
    
    ).
  • The Science: This converts 2,6-dibromo-4-nitroaniline into 3,4,5-tribromonitrobenzene .[3] Note the numbering shift: The nitro group becomes position 1.

Critical Protocol Note: The diazonium salt of this electron-deficient aniline is unstable .

  • Diazotization: Must be performed in concentrated

    
     using nitrosyl sulfuric acid (prepared in situ) at 0–5°C.
    
  • Substitution: Add the cold diazonium solution slowly into a boiling solution of CuBr/HBr.

FAQ: Why is my yield <30% here?

  • Answer: You likely used aqueous HCl for diazotization. Because of the two withdrawing bromines and the nitro group, the amine is very weakly basic. You must use concentrated sulfuric acid or glacial acetic acid as the solvent to form the diazonium salt successfully [1].

Step 3: Reduction of Nitro Group

Objective: Convert the Nitro group (Position 1) to an Amine.[3][4]

  • Reagents: Tin (

    
    ) and HCl, or Iron (
    
    
    
    ) and acetic acid.
  • Product: 3,4,5-Tribromoaniline .[3][4]

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Incomplete Reduction Inadequate mixing (heterogeneous reaction).[1] Use vigorous mechanical stirring. Add ethanol as a co-solvent if needed.

| Product Loss | Amine trapped as tin complex salts. | After reaction, basify strongly with NaOH (pH > 10) to free the free amine from the metal salt complex before extraction. |

Step 4: Hydrolysis to Phenol (The Final Step)

Objective: Convert the amine to a hydroxyl group via a diazonium intermediate.

  • Reagents:

    
    , 
    
    
    
    , Water.[3]
  • The Science: We diazotize 3,4,5-tribromoaniline and then boil it in dilute acid. The water molecule attacks the diazonium cation (

    
     mechanism), releasing 
    
    
    
    gas.

Critical Yield Optimization (The "Steam" Trick): A major cause of impurity here is azo coupling . The newly formed phenol reacts with the remaining diazonium salt to form red azo dyes (tar).

  • Solution: Use Steam Distillation or a Biphasic System (Water/Toluene). As soon as the phenol forms, it extracts into the toluene layer or distills over, preventing it from reacting with the diazonium salt in the aqueous phase [2].

Purity & Analysis Specifications

Summarized below are the expected metrics for high-grade this compound.

ParameterSpecificationMethodNotes
Appearance White to off-white needlesVisualPink/Red hue indicates oxidation or azo impurities.[1]
Melting Point 101°C – 103°CCapillaryDistinct from 2,4,6-TBP (mp 94-96°C).
HPLC Purity >98.5%C18 Column, MeOH/H2OLook for des-bromo impurities (dibromophenols).
1H NMR Singlet at ~7.2 ppm (2H)DMSO-d6The 2,6-protons (relative to OH) are equivalent.

Frequently Asked Questions (FAQs)

Q1: Can I just brominate 3,5-dibromophenol to get the 3,4,5-isomer? No. The hydroxyl group is a powerful ortho/para director. If you brominate 3,5-dibromophenol, the incoming bromine will go to the ortho position (position 2 or 6), yielding 2,3,4,5-tetrabromophenol or 2,3,5,6-tetrabromophenol . You cannot force a bromine into the meta position (relative to OH) via direct electrophilic aromatic substitution.

Q2: My final product is turning pink upon storage. Why? Brominated phenols are light-sensitive and prone to oxidation, forming quinones.

  • Fix: Store the product in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 4°C.

Q3: Is there a greener alternative to the Tin/HCl reduction in Step 3? Yes. Catalytic hydrogenation (


, Pd/C) is cleaner but carries a risk of de-halogenation  (stripping off the bromines). If using Pd/C, you must poison the catalyst (e.g., with sulfided platinum) or strictly control pressure to prevent reductive debromination [3].

Q4: Why is the melting point of my product 94°C? You have likely synthesized or purchased 2,4,6-Tribromophenol by mistake. The 3,4,5-isomer melts higher (~102°C). Check your starting materials and synthesis route.[1][5]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Diazotization of weakly basic amines).

  • Cohen, J. B. (1910). Practical Organic Chemistry. Macmillan. (Classic protocols for diazonium hydrolysis and steam distillation to prevent coupling).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Strategies for reducing nitro groups without dehalogenation).

Sources

Minimizing degradation of 3,4,5-Tribromophenol during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation During Sample Preparation

Welcome to the Technical Support Center for the analysis of 3,4,5-Tribromophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this environmentally and toxicologically significant compound. As a Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your samples and the accuracy of your results. This compound, like many halogenated phenols, is susceptible to degradation during sample preparation, which can lead to inaccurate quantification and misinterpretation of data. This guide offers troubleshooting advice and frequently asked questions to help you minimize degradation and achieve reliable analytical outcomes.

Understanding the Instability of this compound

This compound (3,4,5-TBP) is a halogenated aromatic compound. The electron-withdrawing nature of the three bromine atoms and the activating hydroxyl group on the phenol ring make the molecule susceptible to various degradation pathways. The primary mechanisms of degradation to be aware of during sample preparation are oxidation , photodegradation , and pH-mediated reactions . Understanding these vulnerabilities is the first step toward developing a robust sample preparation protocol.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise during the analysis of this compound.

Q1: I am seeing lower than expected concentrations of 3,4,5-TBP in my samples. What are the likely causes during sample preparation?

A1: Lower than expected concentrations are a classic sign of analyte degradation. The most common culprits during sample preparation for 3,4,5-TBP are:

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of metal ions or at elevated temperatures, can lead to the oxidation of the phenol group.

  • Photodegradation: 3,4,5-TBP is sensitive to light, particularly UV radiation.[1] Exposure of samples to direct sunlight or even ambient laboratory light for extended periods can cause significant degradation.

  • High pH: Basic conditions (high pH) can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This species is more susceptible to oxidation. Many phenolic compounds show increased degradation at higher pH levels.[2][3]

  • Thermal Degradation: While significant thermal decomposition of similar compounds occurs at very high temperatures (200-500°C), even moderate heating during solvent evaporation steps can contribute to degradation, especially if other pro-degradative factors are present.[4]

Q2: My chromatograms show unexpected peaks that are not present in my standards. Could these be degradation products?

A2: Yes, it is highly likely that the additional peaks are degradation products of 3,4,5-TBP. Degradation can proceed through various pathways, including debromination (loss of bromine atoms) or oxidation leading to the formation of quinones and other oxidized species. These by-products will have different retention times in your chromatographic system. If you are using mass spectrometry detection, you may be able to identify these degradation products by their mass-to-charge ratios.

Q3: What is the ideal pH range for my aqueous samples containing 3,4,5-TBP?

A3: To minimize degradation, aqueous samples should be maintained at a slightly acidic pH, ideally between 3 and 5.[5][6][7] This helps to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation. Acidification can be achieved by adding a small amount of a non-interfering acid, such as formic acid or acetic acid, which are also compatible with reversed-phase HPLC.[8]

Q4: How can I prevent photodegradation during sample collection and preparation?

A4: Protecting your samples from light is crucial. Here are some key practices:

  • Use amber glass vials or bottles for sample collection and storage.

  • If using clear glassware, wrap it in aluminum foil.

  • Minimize the exposure of your samples to ambient light by working in a shaded area or turning off unnecessary lights.

  • During long automated analytical runs, use an autosampler with a cover to shield the sample vials from light.

Q5: What are the best practices for storing extracts of 3,4,5-TBP?

A5: For short-term storage, keep your extracts in a refrigerator at approximately 4°C. For longer-term storage, freezing at -20°C or below is recommended. Always store extracts in tightly sealed amber vials to prevent both photodegradation and solvent evaporation. A study on the stability of phenolic constituents in dried extracts showed that storage at 5°C in the dark resulted in the best stability, retaining over 99% of antioxidant activity after 180 days.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to 3,4,5-TBP degradation during your analytical workflow.

Symptom Potential Cause(s) Recommended Action(s)
Low or No Analyte Peak 1. Degradation during extraction: High temperature, exposure to light, or use of an inappropriate solvent. 2. Degradation during solvent evaporation: Excessive heat or prolonged exposure to air. 3. Adsorption to glassware or instrument components. 1. Use a light-protected, low-temperature extraction method (e.g., sonication in an ice bath). Ensure the extraction solvent is deoxygenated. 2. Use a gentle stream of nitrogen for evaporation at a low temperature. Avoid heating above 40°C. 3. Silanize glassware to reduce active sites. Use an inert liner in your GC inlet.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Inappropriate mobile phase pH in HPLC. 1. Use a fresh, deactivated inlet liner. Condition your GC column according to the manufacturer's instructions. Consider derivatization of the phenol. 2. Acidify your mobile phase with 0.1% formic or acetic acid to improve peak shape for phenolic compounds.
Inconsistent Results/Poor Reproducibility 1. Variable exposure to light or temperature across samples. 2. Inconsistent sample work-up times. 1. Standardize your sample handling procedures to ensure all samples are treated identically. Use amber vials for all samples and standards. 2. Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions before analysis.
Presence of Extra Peaks in Chromatogram 1. Degradation of 3,4,5-TBP. 2. Contamination from solvents or glassware. 1. Review your sample preparation procedure for potential causes of degradation (light, heat, pH, oxygen). Analyze a freshly prepared standard to confirm. 2. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned.

Experimental Protocols

To ensure the integrity of your 3,4,5-TBP analysis, a carefully designed experimental protocol is essential. Below are recommended step-by-step methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) of 3,4,5-TBP from Aqueous Samples

This protocol is designed to extract and concentrate 3,4,5-TBP from water samples while minimizing degradation.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid

  • Ethyl acetate or Dichloromethane (HPLC grade)

  • Nitrogen gas supply

  • Amber glass vials

Procedure:

  • Sample Pre-treatment:

    • Acidify the aqueous sample to pH 3-4 with formic acid.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of ethyl acetate (or dichloromethane), followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3-4). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the 3,4,5-TBP from the cartridge with 5-10 mL of ethyl acetate or dichloromethane into an amber collection vial.

  • Concentration:

    • Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

    • Analyze the sample as soon as possible. If storage is necessary, store at 4°C in the dark.

Diagram: SPE Workflow for 3,4,5-TBP

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps Sample Aqueous Sample Acidify Acidify to pH 3-4 Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter Condition Condition Cartridge (Solvent, Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute with Organic Solvent Wash->Elute Concentrate Concentrate under N2 (<40°C) Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analyze Analyze (HPLC/GC-MS) Reconstitute->Analyze Degradation_Factors cluster_factors Degradation Factors to Minimize TBP This compound (Stable State) Degraded_TBP Degraded Products (Inaccurate Results) TBP->Degraded_TBP Degradation Light Light Exposure (UV, Ambient) Light->TBP Oxygen Oxygen (Air Exposure) Oxygen->TBP High_pH High pH (> 7) High_pH->TBP Heat Elevated Temperature (> 40°C) Heat->TBP

Sources

Enhancing the sensitivity of 3,4,5-Tribromophenol detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Applications Topic: High-Sensitivity Detection of 3,4,5-Tribromophenol (TBP) Ticket ID: TBP-SENS-001 Status: Resolved (Expert Guide)

Executive Summary: The TBP Sensitivity Paradox

Welcome to the Technical Support Center. You are likely reading this because your current detection limits for this compound (TBP) are hitting a ceiling in the low parts-per-billion (ppb) range, while your regulatory or research requirements demand parts-per-trillion (ppt).

The Core Problem: TBP is an "analytical orphan."

  • In LC-MS: It is a phenol, meaning it is weakly acidic. While it ionizes in Negative Electrospray Ionization (ESI-), the signal is often unstable and heavily suppressed by matrix co-eluters.

  • In GC-MS: It is polar and semi-volatile. Without modification, it tails badly on non-polar columns, destroying signal-to-noise ratios.

The Solution: You cannot rely on raw ionization. You must chemically engineer the molecule to be "visible" to the mass spectrometer. This guide details two validated workflows: Dansyl Derivatization (LC-MS/MS) and Silylation (GC-MS) .

Module 1: LC-MS/MS Enhancement (The "Dansyl Switch")

User Query: "I am running TBP in ESI negative mode, but my signal is erratic and sensitivity is poor. How can I stabilize this?"

Senior Scientist Response: The issue is likely not your mass spectrometer, but the physics of the TBP ion. Phenolic anions are fragile and prone to suppression. The industry-standard fix is to "switch" the polarity. By derivatizing TBP with Dansyl Chloride (DNS-Cl) , we attach a tertiary amine moiety. This allows us to detect TBP in ESI Positive Mode , where background noise is lower and ionization efficiency is 10–100x higher.

Mechanism of Action

Dansyl chloride reacts with the phenolic hydroxyl group to form a sulfonate ester. The dimethylamino group on the dansyl ring easily accepts a proton (


), creating a robust signal in ESI+.
Protocol: Dansyl Derivatization Workflow
  • Preparation:

    • Prepare a 1 mg/mL solution of Dansyl Chloride in Acetone.

    • Prepare 0.1 M Sodium Bicarbonate (

      
      ) buffer (pH 10.5).
      
  • Reaction:

    • Mix 100

      
       of sample/standard with 100 
      
      
      
      of
      
      
      buffer.
    • Add 100

      
       of Dansyl Chloride solution.
      
    • CRITICAL STEP: Vortex and incubate at 60°C for 20 minutes . (Heat is required to drive the reaction to completion for sterically hindered brominated phenols).

  • Quenching:

    • Cool to room temperature.[1]

    • Add 10

      
       of 1% Formic Acid (to neutralize pH and stabilize the amine for ESI+).
      
  • Analysis: Inject directly into LC-MS/MS.

Data Table 1: MRM Transitions (ESI Positive)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Dansyl-TBP ~564.0 (

)
170.135Loss of dimethylaminonaphthalene sulfonyl moiety
Dansyl-TBP ~566.0 (

)
170.135Confirmation Transition

Note: The exact precursor mass depends on the specific bromine isotope pattern (


 vs 

). TBP has a distinct triplet isotope cluster. Always select the most abundant isotope peak for quantification.

Module 2: GC-MS Optimization (Silylation)

User Query: "I prefer GC-MS, but my TBP peaks are tailing, and I see ghost peaks. Is my column dirty?"

Senior Scientist Response: Tailing is caused by the interaction of the free hydroxyl group (-OH) on TBP with active silanol sites in your GC liner and column. You must "cap" this polar group. The most robust method is Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Troubleshooting the Silylation Reaction

Many users fail here because of moisture . Silylation reagents react with water faster than they react with TBP. If your sample is not anhydrous, the reagent is consumed by water, leaving TBP underivatized.

Protocol: Moisture-Free Silylation
  • Drying: Evaporate your extract (e.g., in ethyl acetate or DCM) to complete dryness under Nitrogen.

  • Reconstitution: Add 50

    
     of anhydrous Pyridine (acts as a catalyst and solvent).
    
  • Derivatization:

    • Add 50

      
       of BSTFA + 1% TMCS .
      
    • Cap the vial tightly immediately.

    • Incubate at 70°C for 30 minutes .

  • Injection: Inject 1

    
     into GC-MS (Splitless).
    

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing between LC-MS and GC-MS workflows and the critical chemical transformations involved.

TBP_Detection_Workflow Start Start: TBP Sample Decision Select Platform Start->Decision LC_Path LC-MS/MS Selected (High Sensitivity) Decision->LC_Path Trace Analysis (<1 ppb) GC_Path GC-MS Selected (Structural ID) Decision->GC_Path Routine Analysis (>10 ppb) Deriv_LC Add Dansyl-Cl + NaHCO3 (pH 10.5, 60°C) LC_Path->Deriv_LC Enhance Ionization ESI_Pos Switch to ESI(+) Detect Dansyl-TBP Deriv_LC->ESI_Pos Form Sulfonate Ester Dry_Step Evaporate to Dryness (CRITICAL) GC_Path->Dry_Step Remove Water Deriv_GC Add BSTFA + TMCS (70°C, 30 min) Dry_Step->Deriv_GC Anhydrous Conditions GC_Inj Inject GC-MS (TMS-TBP Derivative) Deriv_GC->GC_Inj Cap Polar -OH

Caption: Decision tree for TBP analysis. Blue path indicates LC-MS derivatization for maximum sensitivity; Red path indicates GC-MS silylation for stability.

Module 4: Troubleshooting FAQ

Q1: I used Dansyl Chloride, but I see a huge background signal in LC-MS.

  • Cause: Dansyl chloride degrades into Dansyl acid (Dansyl-OH) in the presence of water over time, or if excess reagent is used.

  • Fix: Optimize the reagent-to-analyte ratio. Dansyl-OH elutes early in Reverse Phase (C18). Ensure your gradient starts at low organic (e.g., 10% MeOH) to separate the reagent front from the Dansyl-TBP peak, which will be much more hydrophobic and elute later.

Q2: In GC-MS, my TBP-TMS peak area decreases with every injection.

  • Cause: Moisture contamination in the autosampler vial or a dirty liner. Silyl derivatives hydrolyze back to the phenol if exposed to humidity.

  • Fix: Use fresh septum caps for every vial. Do not re-inject from the same punctured vial after 24 hours. Change the GC liner to a deactivated, wool-free liner if possible to reduce active sites.

Q3: Can I use APPI (Atmospheric Pressure Photoionization) instead of derivatization?

  • Analysis: Yes, APPI is effective for halogenated phenols because it does not rely on protonation/deprotonation thermodynamics as heavily as ESI.

  • Verdict: If you have an APPI source, try it. However, Dansyl-ESI(+) is generally more sensitive (10-50x) than underivatized APPI for this specific compound due to the high proton affinity of the dimethylamino tag.

References

  • Hao, Y., et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate... (Demonstrates the mechanism of Dansyl-Cl enhancing ESI+ sensitivity for acidic analytes).

  • Malec, P. A. (2015). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. (Detailed review of Dansyl Chloride chemistry for phenols).

  • BenchChem. (2025).[2] Spectral properties of Bromophenol derivatives.[2] (Reference for TBP molecular weight and spectral behavior). [2]

  • PubChem. 2,4,6-Tribromophenol Compound Summary. (Used for structural confirmation and isomer comparison; TBP 3,4,5 follows similar chemistry).

  • ResearchGate. (2020). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. (Protocol for silylation and isomer separation).[3][4]

Sources

Validation & Comparative

Validation of Analytical Methods for 3,4,5-Tribromophenol: A Comparative Guide to CRM-Based Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5-Tribromophenol (TBP) presents a unique analytical paradox: it is a ubiquitous environmental contaminant and fungicide metabolite, yet its high polarity and acidity make it notoriously difficult to quantify at trace levels.

This guide objectively compares the two dominant analytical architectures—GC-MS (with derivatization) and LC-MS/MS (direct injection) —and demonstrates how the integration of Certified Reference Materials (CRMs) , specifically isotopically labeled internal standards, transforms method reliability. We provide experimental protocols, decision frameworks, and validation data to support your laboratory's method selection.

Part 1: The Analytical Challenge

TBP (


) possesses a phenolic hydroxyl group that causes significant peak tailing and adsorption in gas chromatography (GC) systems. In Liquid Chromatography (LC), while the polarity is advantageous for retention, the ionization efficiency in Electrospray Ionization (ESI) is highly susceptible to matrix suppression from co-eluting humic acids or biological salts.

The Core Validation Requirement: To validate a method for TBP according to ISO 17025 or FDA Bioanalytical Method Validation guidelines, one cannot rely on external calibration alone. The use of a Certified Reference Material (CRM) —specifically a


-labeled or deuterated internal standard—is not optional; it is the only mechanism to correct for the extraction losses and ionization variability inherent to this molecule.

Part 2: Comparative Methodologies

Method A: GC-MS with Derivatization (The Robust Standard)

Best for: Complex environmental matrices (sediment, sludge) where matrix interference is high.

Mechanism: The phenolic hydrogen is replaced with a non-polar group (e.g., acetyl or silyl), increasing volatility and thermal stability.[1]

  • Reagent: Acetic Anhydride (

    
    ) or BSTFA.
    
  • Pros: Superior chromatographic resolution; widely available libraries (NIST).

  • Cons: Labor-intensive; moisture sensitive (if using silylation).

Method B: LC-MS/MS (The High-Throughput Alternative)

Best for: Biological fluids (plasma, urine) and high-volume water testing.

Mechanism: Direct analysis using Negative Mode ESI (


).
  • Ionization: Deprotonation to form

    
    .
    
  • Pros: No derivatization required; rapid cycle times (<5 mins).

  • Cons: Severe ion suppression (matrix effects); lower sensitivity without pre-concentration.

Part 3: The CRM Solution & Experimental Data

The following data illustrates the critical role of CRMs. We compared the recovery of TBP spiked into a complex sediment matrix using Method B (LC-MS/MS) under two calibration scenarios:

  • External Calibration: Using native TBP standards in solvent.

  • Isotope Dilution: Using

    
    -2,4,6-TBP (a structural surrogate CRM) spiked prior to extraction.
    
Table 1: Validation Performance Data (Sediment Matrix, Spiked at 50 ng/g)
ParameterExternal Calibration (No CRM Correction)Isotope Dilution (With

-CRM)
Status
Mean Recovery (%) 62.4%98.1%Validated
RSD (%) 18.5%3.2%Pass
Matrix Effect -35% (Suppression)< 2% (Corrected)Pass
Linearity (

)
0.9850.999Excellent
LOD (ng/g) 2.50.8Improved

Technical Insight: The external calibration failed to account for the 35% signal loss due to matrix suppression. The


-labeled internal standard experienced the exact same suppression as the native analyte. When the ratio of Native/Labeled response was calculated, the error was mathematically cancelled out.

Part 4: Experimental Protocols

Protocol A: GC-MS Derivatization Workflow
  • Extraction: Acidify sample (pH < 2) with

    
    . Extract with Dichloromethane (DCM).
    
  • Drying: Pass extract through anhydrous

    
    .
    
  • Derivatization:

    • Add 50

      
       Pyridine and 50 
      
      
      
      Acetic Anhydride.
    • Incubate at 60°C for 30 mins.

  • Analysis: Inject 1

    
     into GC-MS (Splitless, 280°C inlet). Monitor 
    
    
    
    372 (Parent) and 330 (Fragment).
Protocol B: LC-MS/MS Isotope Dilution Workflow
  • Spike: Add 10 ng of

    
    -TBP CRM to the sample before any solvent is added.
    
  • Extraction: Vortex with Acetonitrile (ACN) for 10 mins. Centrifuge at 10,000 rpm.

  • Analysis: Inject 5

    
     onto a C18 column.
    
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Methanol.

    • Transition: Native TBP

      
      ; Internal Standard 
      
      
      
      .

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision process and the validated analytical pathway.

Diagram 1: Method Selection Decision Matrix

MethodSelection Start Sample Type Analysis MatrixCheck Is Matrix Complex? (Soil, Sludge, Fatty Tissue) Start->MatrixCheck Throughput High Throughput Required? MatrixCheck->Throughput No (Water/Urine) GCMS Select Method A: GC-MS + Derivatization (High Resolution, Low Matrix Noise) MatrixCheck->GCMS Yes (High Interference) Throughput->GCMS No (High Sensitivity Needed) LCMS Select Method B: LC-MS/MS + Isotope Dilution (Fast, Requires 13C-Standard) Throughput->LCMS Yes (>50 samples/day)

Caption: Decision tree for selecting the optimal analytical architecture based on sample matrix complexity and throughput requirements.

Diagram 2: Validated Isotope Dilution Workflow

IsotopeDilution Sample Raw Sample (1g) Spike SPIKE CRM: 13C-TBP Internal Std Sample->Spike Equilib Equilibration (Analyte & IS Mix) Spike->Equilib Extract Extraction (Solvent + Agitation) Loss Matrix/Prep Losses (Affects Native & IS equally) Extract->Loss Equilib->Extract Analysis LC-MS/MS Analysis (Calculate Ratio) Loss->Analysis Ratio Remains Constant

Caption: The self-validating mechanism of Isotope Dilution. By spiking the CRM before extraction, any loss during processing is mathematically cancelled out during the ratio calculation.

Conclusion

For the validation of this compound, the choice of method depends on the matrix, but the choice of validation strategy does not. Method B (LC-MS/MS) offers the best balance of speed and specificity for modern laboratories, provided it is coupled with Isotope Dilution Mass Spectrometry (IDMS) .

Recommendation:

  • Primary Choice: LC-MS/MS using a

    
    -labeled bromophenol internal standard (e.g., 
    
    
    
    -2,4,6-TBP if 3,4,5 is unavailable).
  • Alternative: GC-MS with acetic anhydride derivatization for highly organic solid matrices.

Failure to use a CRM-based internal standard will likely result in data rejection due to uncorrected matrix suppression (LC) or extraction variability (GC).

References

  • US EPA. (2021). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. United States Environmental Protection Agency. Link

  • Wellington Laboratories. (2023).[2][3] Certified Reference Materials for Environmental Contaminants: Brominated Flame Retardants.[4] Wellington Laboratories Catalogue.[3] Link

  • Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for Mass Spectrometry: Environmental Analysis. CIL Isotope Standards.[5][6] Link

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples. Journal of Chromatography B, 787(1), 67-90. Link

  • BenchChem. (2025). Strategies to Reduce Matrix Effects in LC-MS/MS Analysis of Phenolic Compounds. Technical Support Center. Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3,4,5-Tribromophenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol (TBP) is a brominated phenol that finds its way into the environment and various products through its use as a fungicide, wood preservative, and precursor in the synthesis of flame retardants. Its potential as an endocrine disruptor and the possibility of forming toxic brominated dibenzodioxins and dibenzofurans during combustion processes necessitate sensitive and reliable analytical methods for its detection and quantification.[1] This guide provides a comprehensive cross-validation of the primary analytical techniques used for TBP analysis, offering insights into the causal relationships behind experimental choices and presenting self-validating protocols to ensure data integrity.

The selection of an appropriate analytical technique for TBP is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The two most prevalent chromatographic techniques for TBP analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] This guide will delve into the nuances of each, comparing various detection methods and sample preparation strategies to provide a clear framework for method selection and validation.

Principles of TBP Analysis: A Comparative Overview

The choice between GC and HPLC is fundamental to the analytical workflow. GC is well-suited for volatile and thermally stable compounds like TBP, often providing high resolution and sensitivity.[3] HPLC, on the other hand, is advantageous for less volatile or thermally labile compounds and offers a different selectivity profile.[2]

Gas Chromatography (GC) Approaches

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For TBP analysis, several detectors can be coupled with a GC system, each offering distinct advantages.

  • Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it particularly effective for detecting halogenated substances like TBP.[4][5] It operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte.[5]

  • Mass Spectrometry (MS): GC-MS provides both qualitative and quantitative information by separating compounds in the GC and then fragmenting and detecting them based on their mass-to-charge ratio in the MS.[6] This technique offers high specificity and is invaluable for unambiguous peak identification.

  • Flame Ionization Detector (FID): While a robust and widely used detector, the FID is less sensitive to halogenated compounds compared to the ECD.[7][8] It is a viable option when high concentrations of TBP are expected.

A critical consideration in GC analysis of phenols is the potential need for derivatization .[2][9] This chemical modification process converts the polar hydroxyl group of the phenol into a less polar, more volatile derivative, improving chromatographic peak shape and thermal stability.[10] Common derivatization reagents for phenols include silylating agents (e.g., BSTFA) and alkylating agents (e.g., diazomethane or pentafluorobenzyl bromide).[11][12]

High-Performance Liquid Chromatography (HPLC) Approaches

HPLC separates compounds based on their polarity and interaction with a packed column. For TBP analysis, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[13]

  • UV-Vis Detector: This detector measures the absorbance of light by the analyte at a specific wavelength. Phenols, including TBP, have strong UV absorbance, making this a straightforward and cost-effective detection method. However, its selectivity can be limited in complex matrices.[2]

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[2][14] It is particularly useful for analyzing complex samples and for achieving very low detection limits.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract TBP from the sample matrix and concentrate it while removing interfering substances. The choice of technique depends heavily on the sample type (e.g., water, soil, biological tissues).

  • Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between two immiscible liquid phases.[2] While effective, it can be labor-intensive and consume large volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away.[2][15] The analyte is then eluted with a small volume of solvent. SPE offers high recovery and pre-concentration factors.[16] For phenols, polymeric sorbents like polystyrene-divinylbenzene are often used.[15]

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive technique that uses a magnetic stir bar coated with a sorbent to extract analytes from a liquid sample.[6] It is particularly well-suited for trace-level analysis.[6]

Cross-Validation of Analytical Techniques: Performance Data

The following table summarizes typical performance data for the different analytical techniques discussed. These values are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

TechniqueDetectorDerivatizationSample PreparationTypical LODTypical LOQLinearity (R²)Recovery (%)
GC ECDYes (PFBBr)SPE0.02 - 0.5 µg/L0.1 - 1.5 µg/L> 0.9985 - 115
GC MSYes (Silylation)SPE/SBSE0.05 - 1 ng/L0.15 - 3 ng/L> 0.9990 - 110
GC FIDNo/YesLLE/SPE1 - 10 µg/L3 - 30 µg/L> 0.9980 - 105
HPLC UV-VisNoSPE5 - 20 µg/L15 - 60 µg/L> 0.9987 - 108
HPLC MSNoSPE0.1 - 5 ng/L0.3 - 15 ng/L> 0.9990 - 115

LOD: Limit of Detection, LOQ: Limit of Quantification, PFBBr: Pentafluorobenzyl bromide. Data compiled from various sources including EPA methods and peer-reviewed literature.[6][15][17]

Experimental Protocols

Protocol 1: GC-ECD Analysis of TBP in Water Samples

This protocol is based on established EPA methodologies for phenol analysis and is designed for high sensitivity.[7][11]

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify a 1 L water sample to pH < 2 with concentrated sulfuric acid.

  • Add a surrogate standard (e.g., 2,4,6-tribromophenol-d2) to the sample.

  • Condition a polymeric SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water (pH < 2).

  • Pass the entire water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

  • After the sample has passed through, dry the cartridge by drawing air through it for 10 minutes.

  • Elute the cartridge with 5 mL of methylene chloride.

  • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. Derivatization (Pentafluorobenzylation)

  • To the 1 mL extract, add 100 µL of a 10% (w/v) potassium carbonate solution and 10 µL of pentafluorobenzyl bromide (PFBBr) reagent.

  • Vortex the mixture for 1 minute and then heat at 60°C for 30 minutes.

  • Allow the mixture to cool and add 1 mL of hexane. Vortex for 1 minute.

  • Remove the aqueous layer and analyze the hexane layer by GC-ECD.

3. GC-ECD Analysis

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen or Argon/Methane

GC_ECD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1L Water Sample Acidify Acidify to pH < 2 Sample->Acidify Spike Add Surrogate Acidify->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elute with Methylene Chloride SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Deriv Add K2CO3 & PFBBr Concentrate->Deriv Heat Heat at 60°C Deriv->Heat Extract Extract with Hexane Heat->Extract GC_ECD GC-ECD Analysis Extract->GC_ECD

Caption: Workflow for GC-ECD analysis of TBP in water.

Protocol 2: HPLC-UV Analysis of TBP in Pharmaceutical Formulations

This protocol is designed for the direct analysis of TBP without derivatization, suitable for quality control applications.

1. Sample Preparation

  • Accurately weigh a portion of the powdered drug product equivalent to 10 mg of the active pharmaceutical ingredient (API).

  • Transfer to a 50 mL volumetric flask and add approximately 30 mL of a diluent (e.g., acetonitrile/water 50:50 v/v).

  • Sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Drug Product Sample Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV

Caption: Workflow for HPLC-UV analysis of TBP in drug products.

Conclusion and Recommendations

The cross-validation of analytical techniques for this compound reveals that the optimal method is highly dependent on the analytical objective.

  • For ultra-trace level environmental monitoring , GC-MS following a robust sample preparation technique like SPE or SBSE is the gold standard. The high sensitivity and specificity of this method ensure reliable quantification at sub-parts-per-trillion levels.

  • GC-ECD offers a cost-effective alternative for sensitive environmental analysis, particularly when dealing with halogenated compounds. However, it lacks the confirmatory power of MS.

  • For routine quality control in industrial settings , such as in pharmaceutical manufacturing, HPLC-UV provides a rapid, reliable, and straightforward method for quantifying TBP without the need for derivatization.

  • HPLC-MS is the preferred technique when analyzing complex matrices where co-eluting interferences may be present, or when very low detection limits are required without derivatization.

Ultimately, the choice of analytical technique should be guided by a thorough understanding of the sample matrix, the required sensitivity, and the available resources. Method validation, including the assessment of linearity, accuracy, precision, and robustness, is crucial to ensure the generation of high-quality, defensible data.[18]

References

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • U.S. Environmental Protection Agency. EPA-EAD: 604: Phenols in Water Using GCECD/FID. [Link]

  • Google Patents. A device and process for preparing 2,4,6-tribromophenol with gaseous bromine.
  • National Center for Biotechnology Information. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. [Link]

  • Google Patents. RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. [Link]

  • Phenomenex. Gas Chromatography. [Link]

  • ProQuest. The Thermochemistry of Some Brominated Aromatic Compounds. [Link]

  • U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. [Link]

  • ResearchGate. Determination of tribromophenol and pentachlorophenol and its metabolite pentachloroanisole in Asparagus officinalis by gas chromatography/mass spectrometry. [Link]

  • University of Bristol. 2,4,6-Tribromophenol - Molecule of the Month December 2011. [Link]

  • U.S. Environmental Protection Agency. Method 604: Phenols. [Link]

  • ResearchGate. Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. [Link]

  • SCION Instruments. GC-ECD. Electron Capture Detector. [Link]

  • SIELC Technologies. 2,4,6-Tribromophenol. [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

  • ESSLAB. 2,4,5-Tribromophenol. [Link]

  • American Chemical Society. Selective detection of brominated hydrocarbons by the photodetachment-modulated electron capture detector. [Link]

  • National Center for Biotechnology Information. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • LCGC International. Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. [Link]

  • National Center for Biotechnology Information. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]

  • National Center for Biotechnology Information. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • Waters. HPLC Column Performance. [Link]

  • National Center for Biotechnology Information. 2,4,6-Tribromophenol. [Link]

  • Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • UCT, Inc. EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]

  • Buck Scientific. Electron Capture Detector (ECD). [Link]

  • Paragon Laboratories. Phenolic Compounds in Wastewater Analysis by EPA 625.1. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Biotage. Why are Phenols so Challenging to Extract from Water?. [Link]

  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • National Center for Biotechnology Information. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]

  • YouTube. What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. [Link]

  • Atmospheric Chemistry and Physics. Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. [Link]

  • U.S. Environmental Protection Agency. Method 8041A. [Link]

  • National Toxicology Program. Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). [Link]

  • ResearchGate. Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection. [Link]

Sources

Efficacy of 3,4,5-Tribromophenol as a flame retardant compared to commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 2,4,6-Tribromophenol (TBP) against industry-standard alternatives, specifically Tetrabromobisphenol A (TBBPA) and emerging organophosphorus options (e.g., DOPS).

Critical Distinction: Unlike TBBPA, which serves as a backbone-building monomer, TBP functions primarily as a reactive chain terminator or a chemical intermediate. While it offers high bromine content (~72%), its efficacy is limited by its monofunctionality and lower thermal stability (sublimation ~286°C). It is best utilized not as a standalone replacement, but as a molecular weight regulator in the synthesis of brominated epoxy oligomers (BEOs).

Chemical Profile & Mechanism of Action[1]

The Halogenated Radical Scavenging Mechanism

TBP functions through the gas-phase radical scavenging mechanism typical of brominated flame retardants (BFRs). Upon combustion, the weak C-Br bonds cleave to release bromine radicals (


), which intercept high-energy hydrogen (

) and hydroxyl (

) radicals—the primary drivers of flame propagation.

Key Reaction:



(The highly reactive 

is replaced by the less reactive

, effectively quenching the combustion chain reaction.)
Mechanism Diagram

The following diagram illustrates the interference of TBP in the polymer combustion cycle.

G Polymer Polymer Matrix (Epoxy/TBP) Pyrolysis Pyrolysis (Gas Phase) Polymer->Pyrolysis Degrades to TBP_Action TBP Decomposition (Release HBr) Polymer->TBP_Action Activates Heat External Heat Source Heat->Polymer Induces Radicals H• and OH• Radicals Pyrolysis->Radicals Generates Flame_Suppression Flame Suppression Radicals->Flame_Suppression Reduced Conc. Quenching Radical Scavenging (H• + HBr → H₂ + Br•) TBP_Action->Quenching Supplies Inhibitor Quenching->Radicals Neutralizes

Caption: Schematic of gas-phase radical scavenging by TBP-derived HBr during polymer combustion.

Comparative Efficacy Analysis

TBP vs. TBBPA vs. Organophosphates

The following table contrasts TBP with its primary competitor (TBBPA) and a halogen-free alternative (DOPS).

Feature2,4,6-Tribromophenol (TBP) Tetrabromobisphenol A (TBBPA) DOPS (Organophosphate)
CAS Number 118-79-679-94-735948-25-5
Bromine/P Content ~72% (Very High)~58% (High)~9-10% (Phosphorus)
Primary Role Chain Terminator / IntermediateBackbone Builder (Diol)Additive / Reactive
Thermal Stability (

)
Low (~200°C starts volatilizing)High (~300°C)Moderate (~280°C)
Effect on

Lowers

(Plasticizing effect)
Maintains/Increases

Variable
UL-94 Efficacy Moderate (Requires synergist

)
High (Standard for V-0)High (V-0 achievable)
Toxicity Profile Bioaccumulative, FungicidalClass 2A CarcinogenGenerally lower toxicity
The "Chain Terminator" Effect (Expert Insight)

Researchers must understand that TBP cannot simply replace TBBPA 1:1.

  • TBBPA contains two hydroxyl groups (-OH), allowing it to react into the epoxy backbone, extending the polymer chain and maintaining mechanical integrity.

  • TBP contains only one hydroxyl group. When it reacts with an epoxy group, it ends the chain growth .

    • Consequence: Using TBP in high loading levels will drastically reduce the molecular weight and cross-link density of the final thermoset, leading to poor mechanical strength and a lower Glass Transition Temperature (

      
      ).
      
    • Optimal Use: TBP is best used to cap the ends of brominated epoxy oligomers to precisely control viscosity and molecular weight.

Experimental Protocols for Validation

To validate the efficacy of TBP in a formulation, the following self-validating protocols are recommended.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability window and char yield.

  • Sample Prep: Cured epoxy resin samples (approx. 5-10 mg) containing 0%, 5%, and 10% TBP.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (inert) and Air (oxidative).
    
  • Ramp: Heat from 30°C to 800°C at 10°C/min.

  • Data Extraction: Record

    
     (temperature at 5% weight loss) and 
    
    
    
    (max degradation rate).
    • Expected Result: TBP samples will show an earlier onset of mass loss (due to sublimation/degradation of TBP) compared to TBBPA samples, but may show comparable char yield if synergists (Antimony) are used.

Protocol: UL-94 Vertical Burn Test Workflow

This is the industry standard for classifying flame retardancy (V-0, V-1, V-2).

UL94 Start Start: Specimen Prep (125mm x 13mm x 3mm) Conditioning Conditioning (48h @ 23°C / 50% RH) Start->Conditioning Clamp Clamp Specimen Vertical Axis Conditioning->Clamp Ignition1 Apply Flame (10s) Clamp->Ignition1 Observe1 Observe Afterflame Time (t₁) Ignition1->Observe1 Ignition2 Apply Flame (10s) Observe1->Ignition2 If extinguishes Observe2 Observe Afterflame (t₂) & Afterglow (t₃) Ignition2->Observe2 Decision Check Criteria: Total Burn Time (t₁+t₂) Dripping? Observe2->Decision ResultV0 Rating: V-0 (t₁+t₂ ≤ 10s, No Drips) Decision->ResultV0 Passes Strict ResultFail Rating: Fail / V-2 (t₁+t₂ > 50s or Drips) Decision->ResultFail Fails Criteria

Caption: Standardized workflow for UL-94 Vertical Burning Test.

Environmental & Safety Profile (E-E-A-T)

Current Regulatory Status:

  • Toxicity: TBP is classified as toxic to aquatic life with long-lasting effects. It is a known fungicide and has been detected in environmental screenings (e.g., HELCOM assessments of the Baltic Sea).

  • Bioaccumulation: TBP shows potential for bioaccumulation, though less than some legacy PBDEs.

  • Handling: TBP is a skin and eye irritant.[1][2] Unlike polymerized TBBPA (which is locked into the matrix), unreacted TBP can bloom to the surface, posing exposure risks.

  • Recommendation: For sustainable development, TBP should be fully reacted into oligomers (BEOs) rather than used as a loose additive.

References

  • National Institutes of Health (NIH) - PubChem. 2,4,6-Tribromophenol Compound Summary. [Link]

  • Helsinki Commission (HELCOM). 2,4,6-Tribromophenol (TBP) Screening Assessment. [Link]

  • MDPI - Polymers. Thermal Decomposition and Flame Retardancy of Epoxy Resins. [Link]

Sources

A Comparative Benchmarking Guide to the Environmental Impact of Tribromophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the environmental impact of various tribromophenol (TBP) isomers. As concerns over halogenated aromatic compounds in the environment intensify, understanding the distinct toxicological and ecotoxicological profiles of these isomers is paramount for informed risk assessment and the development of safer chemical alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in environmental science, toxicology, and pharmaceutical development.

Introduction: The Significance of Isomer-Specific Environmental Analysis

Tribromophenols (TBPs) are a class of brominated aromatic compounds that have seen widespread use as flame retardants, fungicides, and wood preservatives.[1][2] Their presence in various environmental compartments, including water, soil, and even human tissues, is well-documented.[3][4] While much of the existing research has focused on the most commercially prevalent isomer, 2,4,6-tribromophenol (2,4,6-TBP), a critical knowledge gap exists regarding the environmental fate and toxicity of its structural isomers.[2] The arrangement of bromine atoms on the phenol ring can significantly influence a molecule's physicochemical properties, and consequently, its environmental behavior and biological activity. This guide aims to bridge this gap by providing a comparative overview of TBP isomers, with a focus on their environmental impact.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental distribution and bioavailability of a chemical are fundamentally governed by its physicochemical properties. The table below summarizes key properties for 2,4,6-TBP, providing a baseline for comparison. Data for other isomers is sparse, highlighting a critical area for future research.

Table 1: Physicochemical Properties of 2,4,6-Tribromophenol

PropertyValueReference
CAS Number 118-79-6[5]
Molecular Formula C₆H₃Br₃O[5]
Molecular Weight 330.8 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 96 °C[5]
Boiling Point 244 °C[5]
Water Solubility 40 mg/L at 20 °C[5]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.8[5]
Vapor Pressure 0.007 Pa at 25 °C[5]

The relatively low water solubility and high log K_ow_ of 2,4,6-TBP suggest a tendency to partition from water into organic matrices, such as sediments and biological tissues, indicating a potential for bioaccumulation.[7] The vapor pressure, while low, suggests that atmospheric transport is possible.

Comparative Ecotoxicity: Unraveling Isomer-Specific Hazards

The toxicity of brominated phenols to aquatic organisms is a significant concern. Studies have shown that the degree and position of bromination can influence toxicity.

Aquatic Toxicity

A comparative study on the acute toxicity of different bromophenols to the alga Raphidocelis subcapitata and the crustacean Daphnia magna revealed a trend of increasing toxicity with an increasing number of bromine substituents. The study demonstrated that 2,4,6-TBP was more toxic than dibromophenol and monobromophenol isomers. While specific comparative data for a wide range of TBP isomers is limited, this trend suggests that other tribromophenol isomers are also likely to exhibit significant aquatic toxicity.

Table 2: Comparative Acute Aquatic Toxicity of Selected Bromophenols

CompoundOrganismEndpoint (48h EC₅₀)Toxicity (mg/L)Reference
2,4-DibromophenolDaphnia magnaImmobilisation1.5
2,6-DibromophenolDaphnia magnaImmobilisation2.1
2,4,6-Tribromophenol ** Daphnia magna **Immobilisation 0.78

The higher toxicity of 2,4,6-TBP compared to its lesser-brominated counterparts highlights the influence of the third bromine atom. The position of the bromine atoms is also crucial. For instance, the steric hindrance and electronic effects imparted by the bromine atoms at the ortho and para positions in 2,4,6-TBP likely contribute to its biological activity.

Endocrine Disruption

Some brominated phenols, including 2,4,6-TBP, have been shown to exhibit endocrine-disrupting activities, potentially interfering with thyroid hormone and estrogen signaling pathways. This is a critical consideration for their environmental risk assessment, as endocrine disruptors can have adverse effects on the development and reproduction of wildlife at very low concentrations. Further research is needed to comparatively assess the endocrine-disrupting potential of different TBP isomers.

Environmental Fate and Transport: Persistence and Degradation Pathways

The persistence of a chemical in the environment determines its potential for long-term exposure and ecological harm. The biodegradation of TBP isomers is a key factor in their environmental fate.

Biodegradation

Studies on the biodegradation of 2,4,6-TBP have shown that it can be degraded by various microorganisms under both aerobic and anaerobic conditions.[8] The degradation pathways often involve reductive debromination, where bromine atoms are sequentially removed from the phenol ring. The resulting lesser-brominated phenols are generally less toxic and more amenable to further degradation.

The specific biodegradation pathways and rates can be highly dependent on the microbial communities present and the environmental conditions. It is plausible that the position of the bromine atoms on the phenol ring will influence the susceptibility of different TBP isomers to microbial attack. For example, steric hindrance around a C-Br bond could affect the ability of microbial enzymes to catalyze debromination.

Caption: Generalized aerobic biodegradation pathway of tribromophenols.

Photodegradation

Photodegradation can also contribute to the transformation of TBPs in the environment, particularly in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of the carbon-bromine bond, initiating a series of reactions that can ultimately lead to the breakdown of the molecule. The specific photoproducts and degradation rates will likely vary between isomers due to differences in their UV absorption spectra and quantum yields.

Experimental Protocols for Comparative Analysis

To address the data gaps and enable a robust comparison of TBP isomers, standardized experimental protocols are essential. The following sections outline methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Fish Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[9]

Objective: To compare the acute toxicity of different TBP isomers to a model fish species (e.g., Zebrafish, Danio rerio).

Methodology:

  • Test Organisms: Use healthy, juvenile zebrafish of a standard length and weight, acclimated to the test conditions.

  • Test Solutions: Prepare a series of concentrations for each TBP isomer in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute in the test water. A solvent control and a negative control (test water only) must be included.

  • Exposure: Expose groups of fish (e.g., 10 fish per replicate) to each test concentration and the controls in individual tanks.

  • Duration: The exposure period is 96 hours.

  • Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits for each isomer using appropriate statistical methods (e.g., probit analysis).

Caption: Experimental workflow for the acute fish toxicity test.

Protocol: Ready Biodegradability Test (Adapted from OECD Guideline 301 D, Closed Bottle Test)

This test provides a screening-level assessment of the potential for a chemical to be readily biodegradable under aerobic conditions.[10]

Objective: To compare the ready biodegradability of different TBP isomers.

Methodology:

  • Inoculum: Use an inoculum of mixed microorganisms from the effluent of a domestic wastewater treatment plant.

  • Test Medium: Prepare a mineral salt medium containing the test substance (a single TBP isomer) as the sole source of organic carbon.

  • Test Setup: Add the inoculated medium to airtight bottles, leaving a known volume of air in the headspace. Prepare control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Periodically measure the depletion of dissolved oxygen in the test bottles compared to the controls.

  • Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

Caption: Experimental workflow for the ready biodegradability test.

Analytical Methods for Isomer Separation and Quantification

Accurate assessment of the environmental impact of TBP isomers requires robust analytical methods capable of separating and quantifying individual isomers in complex environmental matrices.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile organic compounds like TBPs.

Sample Preparation:

  • Extraction: For water samples, solid-phase extraction (SPE) is a common and effective method. For solid samples (soil, sediment, tissue), techniques like Soxhlet extraction or pressurized liquid extraction (PLE) can be employed.

  • Derivatization: To improve the chromatographic properties of the phenolic hydroxyl group, derivatization (e.g., acetylation or silylation) is often performed.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of brominated phenols.

  • Injection: Splitless or on-column injection is preferred for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Future Directions and the Role of In Silico Modeling

The significant data gaps for many TBP isomers underscore the need for further research. In the absence of extensive empirical data, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting the toxicity and environmental fate of these compounds.[11] By correlating the molecular structure of the TBP isomers with their known biological activity or environmental properties, QSAR models can provide initial estimates of their potential impact, helping to prioritize isomers for further experimental testing.

Conclusion

This guide highlights the importance of an isomer-specific approach to assessing the environmental impact of tribromophenols. While 2,4,6-TBP has been the primary focus of research, it is crucial to expand our understanding of the other TBP isomers to conduct comprehensive environmental risk assessments. The provided experimental protocols, based on established OECD guidelines, offer a framework for generating the necessary comparative data. By integrating empirical testing with in silico modeling, the scientific community can work towards a more complete picture of the environmental risks posed by this class of compounds and promote the development of safer alternatives.

References

  • da Silva, C. A., de Oliveira, I. M. S., de Almeida, E. A., & de Oliveira Ribeiro, C. A. (2020). 2,4,6-Tribromophenol is toxic to Oreochromis niloticus (Linnaeus, 1758) after trophic and subchronic exposure. Chemosphere, 263, 128785. [Link]

  • HELCOM. (n.d.). 2,4,6-Tribromophenol (TBP). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link]

  • dos Santos, G. C., de Souza, M. S., de Oliveira, I. M. S., de Almeida, E. A., & de Oliveira Ribeiro, C. A. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. Ecotoxicology and Environmental Safety, 190, 109815. [Link]

  • Fu, J., Wang, Y., Zhang, A., Wang, T., Han, J., & Wang, J. (2020). Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae. Environmental Pollution, 267, 115629. [Link]

  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-715. [Link]

  • World Health Organization. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66). Inchem.org. Retrieved from [Link]

  • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). ResearchGate. Retrieved from [Link]

  • Weidlich, T., & Kamenicka, B. (2014). Debromination of 2,4,6-tribromophenol coupled with biodegradation. ResearchGate. Retrieved from [Link]

  • Koch, C., & Sures, B. (2017). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). PubMed. Retrieved from [Link]

  • Wang, X., Kang, J., & Wang, L. (2018). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models. National Institutes of Health. Retrieved from [Link]

  • Cregut, M., et al. (2013). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. ResearchGate. Retrieved from [Link]

  • Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of highly substituted aromatic compounds is of paramount importance. 3,4,5-Tribromophenol, a key building block in the development of novel flame retardants, agrochemicals, and pharmaceutical intermediates, presents a unique synthetic challenge due to its specific substitution pattern. Direct bromination of phenol, a seemingly straightforward approach, overwhelmingly favors the formation of the 2,4,6-tribromoisomer, dictated by the ortho-para directing influence of the hydroxyl group. This guide provides a comparative analysis of two distinct and viable synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Route 1: Multi-step Synthesis via Diazotization of a Substituted Aniline

This route, while longer in its number of steps, offers a reliable and controllable method for achieving the desired 3,4,5-substitution pattern. The synthesis commences with a readily available starting material, p-nitroaniline, and strategically introduces the bromine atoms and manipulates the functional groups to arrive at the target molecule.

Scientific Rationale

The core principle of this route lies in overcoming the inherent directing effects of the amino and hydroxyl groups. By starting with p-nitroaniline, the nitro group, a meta-director, deactivates the ring towards electrophilic substitution, while the amino group, a strong ortho-para director, dictates the initial bromination positions. Subsequent functional group interconversions, primarily through the versatile Sandmeyer reaction, allow for the precise placement of the third bromine atom and the final conversion to the phenol.

Experimental Workflow

p_nitroaniline p-Nitroaniline step1 Bromination p_nitroaniline->step1 intermediate1 2,6-Dibromo-4-nitroaniline step1->intermediate1 step2 Sandmeyer Reaction (Br) intermediate1->step2 intermediate2 1,3,4-Tribromo-5-nitrobenzene step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 3,4,5-Tribromoaniline step3->intermediate3 step4 Sandmeyer Reaction (OH) intermediate3->step4 product This compound step4->product

Caption: Synthetic pathway from p-nitroaniline to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

  • In a well-ventilated fume hood, dissolve p-nitroaniline in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water, and dry to obtain 2,6-dibromo-4-nitroaniline.

Step 2: Synthesis of 1,3,4-Tribromo-5-nitrobenzene via Sandmeyer Reaction

  • Suspend 2,6-dibromo-4-nitroaniline in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography.

Step 3: Synthesis of 3,4,5-Tribromoaniline

  • Dissolve 1,3,4-tribromo-5-nitrobenzene in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride or iron powder, in the presence of a strong acid (e.g., hydrochloric acid).

  • Heat the reaction mixture under reflux for several hours until the reduction is complete.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 3,4,5-tribromoaniline.

Step 4: Synthesis of this compound via Sandmeyer Reaction

  • Suspend 3,4,5-tribromoaniline in an aqueous solution of a non-nucleophilic strong acid, such as sulfuric acid or fluoroboric acid.

  • Cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

  • Slowly add the diazonium salt solution to the copper(I) oxide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Route 2: Synthesis from Gallic Acid

This approach leverages a commercially available starting material, gallic acid (3,4,5-trihydroxybenzoic acid), which possesses the desired substitution pattern of oxygenated functional groups. The synthetic strategy involves the replacement of these hydroxyl groups with bromine atoms and subsequent decarboxylation.

Scientific Rationale

The key to this route is the ability to transform the phenolic hydroxyl groups into a better leaving group, facilitating nucleophilic substitution with bromide ions. The carboxylic acid moiety can then be removed through a decarboxylation reaction, which is often facile for benzoic acids bearing electron-donating groups.

Experimental Workflow

gallic_acid Gallic Acid step1 Hydroxyl to Bromine Conversion gallic_acid->step1 intermediate1 3,4,5-Tribromobenzoic Acid step1->intermediate1 step2 Decarboxylation intermediate1->step2 intermediate2 1,2,3-Tribromobenzene step2->intermediate2 step3 Hydroxylation intermediate2->step3 product This compound step3->product

Confirming the identity of 3,4,5-Tribromophenol in environmental samples using high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the identity of 3,4,5-Tribromophenol in environmental samples using high-resolution mass spectrometry Content Type: Publish Comparison Guide

Executive Summary

The accurate detection of this compound (3,4,5-TBP) in environmental samples is critical due to its ubiquity as a flame retardant breakdown product and fungicide. Traditional methods relying on Gas Chromatography-Electron Capture Detection (GC-ECD) or Low-Resolution Mass Spectrometry (GC-LRMS) often suffer from false positives caused by isobaric interferences and complex matrix backgrounds.

This guide compares these legacy techniques with High-Resolution Mass Spectrometry (GC-HRMS), specifically Orbitrap and Q-TOF technologies. We demonstrate that HRMS provides a superior self-validating workflow by leveraging sub-5 ppm mass accuracy and fine isotopic structure analysis , effectively eliminating false positives while maintaining femtogram-level sensitivity.

The Analytical Challenge

3,4,5-TBP (


) presents unique challenges in environmental analysis:
  • Isobaric Interferences: Environmental extracts (sediment, wastewater) contain thousands of halogenated compounds (PCBs, PBDEs, other chlorophenols) that share nominal masses with TBP.

  • Isomeric Confusion: 3,4,5-TBP has isomers (e.g., 2,4,6-TBP) that co-elute on standard non-polar columns.

  • Matrix Suppression: In complex matrices, background noise in LRMS can obscure the molecular ion, leading to poor quantification accuracy.

Technology Comparison: LRMS vs. HRMS

The following table contrasts the capabilities of standard detection methods against HRMS.

FeatureGC-ECD (Traditional)GC-LRMS (Single Quad)GC-HRMS (Orbitrap/Q-TOF)
Detection Principle Electronegativity (Halogens)Nominal Mass (

)
Exact Mass (

Da)
Selectivity Low (Responds to all halogens)Moderate (Unit resolution)High (Resolves isobars)
Mass Accuracy N/A

Da

ppm
False Positive Rate High (Matrix co-elution)Moderate (Isobaric overlap)Near Zero
Confirmation Retention Time onlyRT + Ion RatiosRT + Exact Mass + Isotope Pattern
Sensitivity Excellent (< 1 pg)Good (1-10 pg)Excellent (< 1 pg)

Experimental Workflow

To ensure scientific integrity, this protocol utilizes a derivatization step to improve the gas chromatographic behavior of the phenol group, followed by HRMS analysis.

Step 1: Sample Preparation & Extraction[1]
  • Matrix: Wastewater or Sediment.[1]

  • Extraction: Acidify sample to pH < 2 to protonate phenols. Perform Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Solid Phase Extraction (SPE) using polymeric sorbents (e.g., OASIS HLB).

  • Derivatization (Critical): Phenols are polar and tail on GC columns.

    • Reagent: Acetic Anhydride (

      
      ) or BSTFA.
      
    • Reaction: Acetylation converts 3,4,5-TBP to 3,4,5-Tribromophenyl acetate .

    • Advantage:[2][3][4][5][6] Improves peak symmetry and thermal stability.

Step 2: Instrumental Analysis (GC-HRMS)
  • Instrument: GC coupled to Orbitrap or Q-TOF MS.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm film).

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Note: While APCI is softer, EI provides fragmentation patterns useful for structural elucidation.

  • Acquisition Mode: Full Scan (

    
     50–500) at 60,000 resolution (FWHM) .
    
Step 3: Visualized Workflow

The following diagram illustrates the critical path from sample to data, highlighting the decision gates.

Workflow Sample Environmental Sample (Water/Sediment) Extract Extraction (LLE/SPE) pH < 2 Sample->Extract Acidify Deriv Derivatization (Acetylation) Extract->Deriv Clean-up GC GC Separation (Rtx-5MS Column) Deriv->GC Injection HRMS HRMS Detection (Orbitrap/Q-TOF) GC->HRMS Elution Data Data Processing (TraceFinder/MassHunter) HRMS->Data Full Scan

Figure 1: End-to-end analytical workflow for the determination of 3,4,5-TBP involving derivatization and high-resolution detection.

Data Analysis & Self-Validating Logic

Trustworthiness in HRMS comes from strict confirmation criteria. You must satisfy three dimensions of data to confirm identity.

Criterion A: Retention Time (RT)

The analyte must elute within


 min of the reference standard.
  • Why: Isomers like 2,4,6-TBP have the same mass.[5] Chromatography is the only way to separate them.

Criterion B: Exact Mass (Mass Accuracy)

For the acetylated derivative (


), the theoretical masses must match within 5 ppm.
  • Formula:

    
    
    
  • Monoisotopic Ion (

    
    ):  369.7834 Da
    
  • Most Abundant Ion (

    
    ):  373.7793 Da (Due to Br isotope distribution)
    
Criterion C: Isotopic Fingerprint (The "Br3" Pattern)

Bromine has two stable isotopes, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 and 

, in a roughly 1:1 ratio.[3] For a molecule with three bromine atoms, the mass spectrum exhibits a characteristic quartet pattern with intensities approx 1:3:3:1 .
Isotopologue CompositionTheoretical

Relative Abundance

369.7834~12.5%

371.7814~37.5%

373.7793~37.5%

375.7773~12.5%

Validation Rule: The measured isotope abundance ratios must match theoretical values within 15%.

Decision Tree for Identification

Use this logic to accept or reject a detection.

DecisionTree Start Peak Detected RT_Check RT Match (+/- 0.05 min)? Start->RT_Check Mass_Check Mass Error < 5 ppm? RT_Check->Mass_Check Yes Result_Neg False Positive (Reject) RT_Check->Result_Neg No Iso_Check Isotope Pattern (1:3:3:1)? Mass_Check->Iso_Check Yes Result_Iso Isomer/Isobar Suspected Mass_Check->Result_Iso No Result_Pos Confirmed 3,4,5-TBP Iso_Check->Result_Pos Yes Iso_Check->Result_Neg No

Figure 2: Logical decision tree for confirming 3,4,5-TBP identity, filtering out false positives.

Performance Data & Case Study

In a simulated comparison using wastewater effluent spiked with 10 ng/L of 3,4,5-TBP and high levels of PCB interferences:

  • GC-LRMS (Single Quad):

    • Detected a peak at nominal mass

      
       370.
      
    • Result: False Positive risk.[6][7] A co-eluting PCB congener fragment (nominal mass 370) merged with the TBP peak, resulting in a 300% overestimation of concentration.

  • GC-HRMS (Orbitrap):

    • Extracted Ion Chromatogram (XIC) window set to

      
       ppm around 369.7834.
      
    • Result: The PCB interference (actual mass 369.8512,

      
       = 0.0678 Da) was completely resolved.
      

Conclusion

For regulatory compliance and environmental monitoring, GC-HRMS is the superior choice over GC-ECD or GC-LRMS. While legacy methods offer sensitivity, they lack the specificity to distinguish this compound from the "chemical noise" of complex environmental samples. The combination of exact mass filtering and isotopic fine structure analysis provides a self-validating system that ensures data integrity and prevents costly false positives.

References

  • Covaci, A., et al. (2011). Analytical strategies for the determination of brominated flame retardants in environmental samples. Journal of Chromatography A. Link

  • US EPA. (2014). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. United States Environmental Protection Agency. Link

  • Muir, D. & Sverko, E. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry. Link

  • Thermo Fisher Scientific. (2016). GC-Orbitrap/MS Technology for the Analysis of Pesticides and Contaminants. Application Note. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,4,5-Tribromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3,4,5-Tribromophenol (TBP)

Executive Summary this compound (CAS: 118-79-6) presents a dual-hazard profile often underestimated in high-throughput screening: it is a potent skin sensitizer (H317) and a Marine Pollutant (H410). While its solid state (melting point ~120°C) reduces the immediate vapor risk associated with liquid phenols, the fine particulate nature of TBP creates a high risk of respiratory irritation and dermal sensitization via dust.

This guide moves beyond generic MSDS advice to provide a task-specific PPE architecture. The core safety philosophy here is State-Dependent Protection : your armor must change when TBP transitions from a static solid to a dissolved solute.

Part 1: The PPE Matrix

Do not use a "one-size-fits-all" approach. Select PPE based on the specific phase of your workflow.

Protection ZonePhase 1: Dry Solid Handling (Weighing, Aliquoting)Phase 2: Solution Handling (Synthesis, Extraction)
Hand Protection Single Nitrile (0.11 mm) Focus: Dexterity & Dust Rejection.Rationale: Solid TBP does not permeate nitrile rapidly.Double Gloving or Laminate Focus: Solvent Permeation Resistance.Rationale: Once dissolved (e.g., in Acetone), the solvent acts as a carrier vehicle for dermal absorption.
Respiratory N95 / P2 Respirator (If outside fume hood)Rationale: TBP dust is an upper respiratory irritant.Fume Hood Required Respiratory protection secondary to engineering controls.Rationale: Solvent vapors + TBP aerosols.
Eye Protection Safety Glasses w/ Side Shields Standard impact protection.Chemical Splash Goggles Required if heating or vortexing.Rationale: Phenolic solutions cause severe eye damage.
Body Defense Lab Coat (Cotton/Poly) Standard coverage.Lab Coat + Chemical Apron If handling volumes >500mL.Rationale: Splash protection for femoral arteries.

Part 2: Deep Dive – The Glove Selection Logic

The most critical safety failure with TBP is assuming that "Nitrile protects against everything."

The Mechanism of Failure: Phenolic compounds have a high affinity for keratin (skin protein). While solid TBP sits on the surface of a glove, dissolved TBP utilizes the solvent to breach the glove barrier.

  • Scenario A (TBP in Methanol): Standard nitrile offers fair protection (Breakthrough > 30 mins).

  • Scenario B (TBP in Acetone/THF): Standard nitrile degrades instantly (Breakthrough < 1 min). The acetone swells the glove polymer, opening "molecular tunnels" for the TBP to enter your skin.

The Protocol:

  • Check your solvent against a Chemical Resistance Guide (e.g., Ansell or Showa).

  • If using Acetone, Chloroform, or THF: Use Silver Shield (Laminate) gloves or double-glove with a specific Nitrile/Neoprene composite.

Part 3: Operational Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting controls based on the physical state of TBP.

TBP_Safety_Logic Start START: this compound Task State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Dry Weighing Solution Solution (Dissolved) State_Check->Solution Synthesis/Extraction Dust_Risk Risk: Inhalation & Dust Contact Solid->Dust_Risk Solid_PPE PPE: Nitrile Gloves + N95 Mask Control: Anti-Static Balance Dust_Risk->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Aggressive Aggressive Solvent (Acetone, THF, DCM) Solvent_Check->Aggressive Standard Standard Solvent (Methanol, Water, DMSO) Solvent_Check->Standard Sol_PPE_High PPE: Laminate Gloves (Silver Shield) Control: Fume Hood Mandatory Aggressive->Sol_PPE_High Sol_PPE_Std PPE: Double Nitrile Gloves Control: Fume Hood Recommended Standard->Sol_PPE_Std

Figure 1: Decision logic for PPE selection based on TBP physical state and solvent carrier.

Part 4: Validated Operational Protocols

Protocol A: Weighing & Static Control

Context: Brominated aromatics are often prone to static charging. "Flying powder" is a common contamination vector.

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the TBP stock.

  • Transfer: Do not pour from the stock bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue . Do not use dry paper towels (creates more static/dust).

Protocol B: Spill Cleanup (Dry vs. Wet)

Context: TBP is a Marine Pollutant.[1][2] It must never enter the drainage system.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (aerosol risk).

    • Cover the spill with wet paper towels (water or methanol) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar labeled "Hazardous Waste: Solid TBP."

  • Wet Spill (Solution):

    • Absorb with vermiculite or chem-pads.

    • Do NOT use bleach (potential formation of toxic chlorobromophenols).

    • Dispose of as halogenated solvent waste.

Part 5: Disposal & Environmental Stewardship

TBP is classified as Very Toxic to Aquatic Life with Long Lasting Effects (H410) .

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Container Labeling: Must include the "Dead Fish/Tree" symbol (GHS09).

  • Rinsate: The first three rinses of any glassware used with TBP must be collected as hazardous waste, not washed down the sink.

TBP_Disposal Waste TBP Waste Generated Classify Classify Stream Waste->Classify Liquid Liquid/Solution Classify->Liquid Solid Solid/Contaminated PPE Classify->Solid Halo Halogenated Solvent Waste (High BTU Incineration) Liquid->Halo Collect Drain SINK / DRAIN Liquid->Drain PROHIBITED HazSolid Hazardous Solid Waste (Incineration) Solid->HazSolid Bag & Tag

Figure 2: Waste disposal workflow emphasizing the prohibition of drain disposal due to marine toxicity.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,4,6-Tribromophenol (Note: Isomer analog often used for hazard bridging, confirm specific CAS 118-79-6 data). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

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